2-Methyl-3-(trifluoromethyl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHTBQRXZCFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395473 | |
| Record name | 2-methyl-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878001-20-8 | |
| Record name | 2-methyl-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Methyl-3-(trifluoromethyl)benzaldehyde
CAS Number: 878001-20-8
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2-Methyl-3-(trifluoromethyl)benzaldehyde, a key intermediate in modern medicinal chemistry. Its primary utility lies in the synthesis of targeted therapeutics, most notably as a precursor for Son of sevenless homolog 1 (Sos1) inhibitors, which are under investigation for the treatment of KRAS-driven cancers. This guide details the compound's physicochemical properties, outlines a representative synthetic protocol, and explores its application in the development of Sos1 inhibitors. Included are detailed experimental procedures, safety and handling guidelines, and visualizations of the relevant biological pathways and chemical workflows to support researchers in its application.
Physicochemical Properties
This compound is a substituted aromatic aldehyde. The presence of both a methyl group and an electron-withdrawing trifluoromethyl group on the benzene ring influences its reactivity and physical properties. These properties are crucial for its use in synthetic organic chemistry, particularly in reactions involving the aldehyde functional group.
| Property | Value | Source |
| CAS Number | 878001-20-8 | [1] |
| Molecular Formula | C₉H₇F₃O | [2] |
| Molecular Weight | 188.15 g/mol | [2][3] |
| Boiling Point | 197.1 ± 35.0 °C (Predicted) | [2] |
| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |
Synthesis and Manufacturing
Representative Experimental Protocol: Two-Step Synthesis
This protocol is a representative example based on methods for similar compounds and should be optimized for specific laboratory conditions.[4][5]
Step 1: Fluorination of 2-Methyl-3-(trichloromethyl)benzal chloride
-
Apparatus: A high-pressure autoclave reactor equipped with a stirrer, heating mantle, pressure gauge, and gas inlet/outlet.
-
Procedure: a. Charge the autoclave with 2-Methyl-3-(trichloromethyl)benzal chloride. b. Evacuate the system to remove air and moisture. c. Introduce anhydrous hydrogen fluoride (HF) gas into the autoclave. A molar excess of HF is typically used. d. Heat the reaction mixture to approximately 80-100°C. e. Maintain the pressure within a range of 15-25 kg/cm ² by carefully venting the byproduct, hydrogen chloride (HCl) gas. f. Monitor the reaction's progress using gas chromatography (GC) until the starting material is consumed. g. Upon completion, cool the reactor to ambient temperature and carefully vent the excess HF gas. h. Flush the system with an inert gas, such as nitrogen, to remove any residual acidic gases. The resulting crude product is 2-Methyl-3-(trifluoromethyl)benzal chloride.
Step 2: Hydrolysis to this compound
-
Apparatus: A multi-necked round-bottom flask equipped with a reflux condenser, dropping funnel, thermometer, and magnetic stirrer.
-
Procedure: a. Transfer the crude 2-Methyl-3-(trifluoromethyl)benzal chloride to the reaction flask. b. Add a 90-95% aqueous solution of sulfuric acid to the flask while stirring. The addition should be controlled to manage any exotherm. c. Heat the mixture to 80-90°C and maintain stirring. d. Monitor the hydrolysis by GC. e. Once the reaction is complete, cool the mixture and carefully pour it into chilled water. f. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane. g. Combine the organic layers and neutralize with a mild base, like an aqueous sodium bicarbonate solution. h. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the resulting crude aldehyde by vacuum distillation to yield this compound.
Applications in Drug Discovery: Sos1 Inhibitors
The primary application for this aldehyde is as a crucial building block in the synthesis of small molecule inhibitors targeting Sos1.[1] Sos1 is a guanine nucleotide exchange factor (GEF) that plays a central role in activating RAS proteins, which are key components of signaling pathways that regulate cell growth and proliferation.[6][7] Mutations in KRAS, a member of the RAS family, are found in many cancers, making the inhibition of its activation a key therapeutic strategy.[8]
Sos1 inhibitors function by disrupting the protein-protein interaction between Sos1 and KRAS, preventing the exchange of GDP for GTP on KRAS and thereby blocking its activation and downstream signaling.[8]
The Sos1-KRAS Signaling Pathway
The Sos1 protein is a critical link between upstream receptor tyrosine kinases (RTKs), like the Epidermal Growth Factor Receptor (EGFR), and the RAS/MAPK cascade.[9] Upon RTK activation, Sos1 is recruited to the plasma membrane where it engages with inactive, GDP-bound RAS, facilitating the release of GDP and the binding of GTP to activate RAS. Activated RAS then triggers downstream effector pathways, such as the RAF-MEK-ERK cascade, promoting cell proliferation.[8][10]
Synthesis of Sos1 Inhibitors
This compound is used to synthesize chiral amine intermediates, which are then incorporated into heterocyclic scaffolds like quinazolines or pyrido[2,3-d]pyrimidin-7-ones to produce the final Sos1 inhibitor.[11][12][13]
Experimental Protocols for Sos1 Inhibitor Evaluation
Once synthesized, the inhibitory activity of compounds derived from this compound must be assessed.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay measures the direct disruption of the Sos1-KRAS protein-protein interaction.[8]
-
Materials: Recombinant His-tagged Sos1 protein, recombinant GST-tagged KRAS protein, anti-His antibody conjugated to a FRET donor (e.g., terbium cryptate), anti-GST antibody conjugated to a FRET acceptor (e.g., d2), assay buffer, test compounds.
-
Procedure: a. Prepare a dilution series of the test compound in DMSO and then dilute into the assay buffer. b. In a microplate, add the Sos1 and KRAS proteins. c. Add the test compound or DMSO (vehicle control). d. Incubate for a specified period (e.g., 60 minutes) at room temperature to allow binding. e. Add the HTRF detection antibodies. f. Incubate for another period (e.g., 60 minutes) to allow antibody binding. g. Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm). h. Calculate the HTRF ratio and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the Sos1-KRAS interaction by 50%.
Cell Proliferation Assay
This cell-based assay determines the effect of the Sos1 inhibitor on the growth of cancer cells harboring KRAS mutations.[8]
-
Materials: KRAS-mutant cancer cell line (e.g., MIA PaCa-2, AsPC-1), cell culture medium, test compound, and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. Include a vehicle-only control. c. Incubate the cells for a period of 72 hours. d. Add the cell viability reagent to each well according to the manufacturer's instructions. e. Measure the luminescence, which is proportional to the number of viable cells. f. Plot the cell viability against the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from analogous compounds like 2- and 3-(trifluoromethyl)benzaldehyde suggest the following precautions.[14][15][16]
| Hazard Category | Precautionary Statement |
| Health Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16] |
| Physical Hazards | Combustible liquid. Keep away from heat, sparks, and open flames.[15] |
| Handling | Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mists. Wash hands thoroughly after handling.[14] |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat.[15][17] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen).[2] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14] |
This information should be used as a guideline. Always consult the specific SDS provided by the supplier before handling this chemical.
References
- 1. This compound | 878001-20-8 [chemicalbook.com]
- 2. This compound CAS#: 878001-20-8 [m.chemicalbook.com]
- 3. rdchemicals.com [rdchemicals.com]
- 4. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 5. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 6. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. SOS1 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 11. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN114933536A - Synthetic method of chiral intermediate of SOS1 pan KRAS inhibitor - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. 2-(Trifluoromethyl)benzaldehyde 98 447-61-0 [sigmaaldrich.com]
- 17. kasturiaromatics.com [kasturiaromatics.com]
An In-depth Technical Guide to the Physical Properties of 2-Methyl-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Methyl-3-(trifluoromethyl)benzaldehyde, a key intermediate in various chemical syntheses. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application in synthetic protocols, and for the purification of reaction products. The table below summarizes the key physical property data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O | [1] |
| Molecular Weight | 188.15 g/mol | [1][2] |
| Boiling Point | 197.1 ± 35.0 °C (Predicted) | [2] |
| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [2] |
| CAS Number | 878001-20-8 | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Note: The boiling point and density values are predicted and have not been experimentally verified in the cited literature. For precise applications, experimental determination is recommended.
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental for the characterization of chemical compounds. The following sections detail generalized experimental protocols applicable to the determination of the boiling point, melting point, and refractive index of benzaldehyde derivatives like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic constant at a given pressure.
Methodology:
-
Sample Preparation: A small volume of the liquid sample (e.g., a few drops of benzaldehyde) is placed into a fusion tube. A capillary tube, sealed at one end, is then inverted and placed into the fusion tube with the open end submerged in the liquid.[3][4]
-
Apparatus Setup: The fusion tube assembly is placed in a heating block, such as an aluminum block, alongside a thermometer to monitor the temperature.[3][4][5]
-
Heating: The heating block is gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.[6]
-
Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the apparatus is allowed to cool.
-
Boiling Point Determination: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[3]
Determination of Melting Point
For compounds that are solid at room temperature, the melting point is a critical indicator of purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the finely powdered solid organic compound is packed into a capillary tube, which is sealed at one end.[7][8] The sample should be tightly packed to a height of 1-2 mm.[9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or an automated melting point device.[7]
-
Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute as the expected melting point is approached.[8]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[8]
Determination of Refractive Index
The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic physical property that is sensitive to temperature and the wavelength of light used.[10]
Methodology:
-
Instrument Calibration: The refractometer, typically an Abbé refractometer, is calibrated using a standard substance with a known refractive index, such as distilled water.[11]
-
Sample Application: The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry. A few drops of the liquid sample are then placed on the lower prism.[11]
-
Measurement: The prisms are closed and locked. The light source is positioned to illuminate the prisms. While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.[11]
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[10]
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for determining the boiling point of a liquid organic compound.
Caption: Generalized workflow for the determination of boiling point.
References
- 1. This compound | 878001-20-8 [chemicalbook.com]
- 2. This compound CAS#: 878001-20-8 [m.chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. scribd.com [scribd.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. collegedunia.com [collegedunia.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. byjus.com [byjus.com]
- 10. faculty.weber.edu [faculty.weber.edu]
- 11. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-3-(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical research. This document collates available data on its chemical structure, properties, and significant role in the development of targeted cancer therapies.
Chemical Identity and Properties
This compound is an aromatic aldehyde containing both a methyl and a trifluoromethyl substituent on the benzene ring. Its unique electronic and steric properties make it a valuable building block in medicinal chemistry.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 878001-20-8[1]
Physicochemical Data:
The following table summarizes the available and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Appearance | Clear, colorless liquid | ChemicalBook[3] |
| Boiling Point | 197.1 ± 35.0 °C | Predicted[3] |
| Density | 1.246 ± 0.06 g/cm³ | Predicted[3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | ChemicalBook[3] |
Synthesis
Example Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzaldehyde from o-Trifluoromethyl Toluene Dichloride
This protocol is for a related isomer and is provided as a general example of a potential synthetic route.
Reaction: Hydrolysis of o-trifluoromethyl toluene dichloride.
Materials:
-
o-Trifluoromethyl toluene dichloride
-
Sodium acetate
-
Acetic acid
-
Water
-
Tetrabutylammonium bromide (phase transfer catalyst)
-
Autoclave reactor
-
Standard laboratory glassware for extraction and distillation
Procedure:
-
Charge a high-pressure autoclave with 114g of o-trifluoromethyl toluene dichloride, 86.1g of sodium acetate, 240g of acetic acid, 100g of water, and 0.1g of tetrabutylammonium bromide.[4]
-
Seal the autoclave and heat the mixture to 140°C. The internal pressure will rise to approximately 0.25 MPa.[4]
-
Maintain the reaction at this temperature and pressure for 6 hours, with continuous stirring.[4]
-
Monitor the reaction progress by gas chromatography.[4]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Filter the reaction mixture by suction filtration.
-
Remove the acetic acid from the mother liquor by vacuum distillation.[4]
-
Add 280g of water to the residue and stir. Allow the layers to separate.
-
Separate the organic layer and purify by vacuum distillation, collecting the fraction at 70-75°C / -0.095 MPa to yield 2-(trifluoromethyl)benzaldehyde.[4]
Spectroscopic Data
Specific spectroscopic data for this compound is not publicly available. The following table provides expected characteristic signals based on the analysis of structurally similar compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Aldehyde proton (singlet, ~10.0 ppm), Methyl protons (singlet, ~2.5 ppm) |
| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons (~120-140 ppm), Trifluoromethyl carbon (quartet, ~120-130 ppm), Methyl carbon (~15-20 ppm) |
| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-F stretches (~1100-1350 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 188.15 |
Application in Drug Development: Targeting the SOS1-KRAS Signaling Pathway
This compound is a crucial intermediate in the synthesis of small molecule inhibitors of Son of Sevenless 1 (SOS1).[2] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of KRAS, a key protein in cellular signaling pathways that control cell growth, proliferation, and survival.[5] Mutations in the KRAS gene are prevalent in many cancers, leading to its constitutive activation and driving tumor growth.[6]
The KRAS-SOS1 Signaling Pathway
The diagram below illustrates the role of SOS1 in the KRAS activation cycle. In its inactive state, KRAS is bound to GDP. SOS1 facilitates the exchange of GDP for GTP, leading to the activation of KRAS and subsequent downstream signaling through pathways like the RAF-MEK-ERK cascade, which promotes cell proliferation. Inhibitors derived from this compound are designed to disrupt the interaction between SOS1 and KRAS, thereby preventing KRAS activation.
Caption: The SOS1-KRAS signaling pathway and the point of inhibition.
Conceptual Experimental Workflow for SOS1 Inhibitor Synthesis and Evaluation
The following workflow outlines the general steps for synthesizing a potential SOS1 inhibitor using this compound as a starting material and subsequently evaluating its biological activity.
Caption: Conceptual workflow for SOS1 inhibitor synthesis and evaluation.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1 Inhibition
This protocol describes a common method to assess the ability of a compound to inhibit the SOS1-KRAS interaction.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the SOS1-mediated nucleotide exchange on KRAS.
Materials:
-
Recombinant human SOS1 protein
-
Recombinant human KRAS protein (e.g., KRAS G12D mutant)
-
GTP-Eu (Europium-labeled GTP)
-
d2-labeled anti-His tag antibody (assuming His-tagged KRAS)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compound (synthesized from this compound)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the SOS1 protein to each well.
-
Add the serially diluted test compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to SOS1.
-
Add a mixture of KRAS-His and d2-labeled anti-His antibody to the wells.
-
Initiate the exchange reaction by adding GTP-Eu to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF plate reader, measuring the emission at 665 nm (d2 acceptor) and 620 nm (Eu donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the field of oncology drug discovery. Its utility as a precursor for the synthesis of SOS1 inhibitors highlights the ongoing efforts to develop targeted therapies for KRAS-driven cancers. While detailed public data on its synthesis and spectroscopic properties are limited, its structural features and role in medicinal chemistry make it a compound of high interest for researchers in the pharmaceutical industry. Further research and publication of its chemical and biological data would be beneficial to the scientific community.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 878001-20-8 [chemicalbook.com]
- 3. This compound CAS#: 878001-20-8 [m.chemicalbook.com]
- 4. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 5. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-Methyl-3-(trifluoromethyl)benzaldehyde in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Methyl-3-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of targeted cancer therapeutics. This document outlines its chemical properties, synthesis, and its pivotal role in the development of Son of Sevenless 1 (SOS1) inhibitors, which are critical for targeting KRAS-driven cancers.
Core Compound Properties
This compound is an aromatic aldehyde characterized by the presence of both a methyl and a trifluoromethyl group on the benzene ring. These substitutions are crucial for its subsequent use in creating complex, biologically active molecules.
| Property | Data | Reference(s) |
| Molecular Formula | C₉H₇F₃O | [1] |
| Molecular Weight | 188.15 g/mol | [1] |
| CAS Number | 878001-20-8 | [1] |
| Appearance | Not specified in retrieved documents | |
| Boiling Point | 197.1±35.0 °C (Predicted) | |
| Density | 1.246±0.06 g/cm³ (Predicted) | |
| Storage Conditions | Inert gas (Nitrogen or Argon) at 2-8°C |
Role in Targeted Therapy: SOS1 Inhibition
This compound serves as a crucial pharmaceutical intermediate for the synthesis of SOS1 inhibitors.[1] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS, a frequently mutated oncogene in human cancers.[2][3] By catalyzing the exchange of GDP for GTP, SOS1 switches KRAS to its active state, thereby initiating downstream signaling cascades, such as the MAPK pathway, which drive tumor cell proliferation and survival.[2][3]
Inhibiting the interaction between SOS1 and KRAS is a promising therapeutic strategy for cancers with KRAS mutations.[3][4] Small molecule inhibitors designed to bind to SOS1 can prevent KRAS activation, effectively blocking the oncogenic signaling at its origin.[3] this compound is a key building block for potent and selective SOS1 inhibitors, such as BI-3406.[3][5]
The Ras-MAPK Signaling Pathway and SOS1 Intervention
The Ras-MAPK pathway is a cornerstone of cellular signaling, regulating processes like cell growth, differentiation, and survival. Its dysregulation is a hallmark of many cancers. The diagram below illustrates the central role of SOS1 in this pathway and the mechanism of action for SOS1 inhibitors.
Caption: SOS1's role in KRAS activation and its inhibition.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and application of this compound in research and development.
Synthesis of this compound
Principle: This synthesis is based on the hydrolysis of a dihalomethyl group to an aldehyde. The precursor, 2-methyl-3-(trifluoromethyl)benzal chloride, would be synthesized from 2-methyl-3-(trifluoromethyl)toluene.
Reaction Scheme:
Exemplary Protocol (based on similar syntheses[6][7]):
-
Fluorination (Conceptual): Start with a suitable precursor like 2-methyl-3-(trichloromethyl)benzal chloride. Charge the reactant into an autoclave. Introduce hydrogen fluoride gas and heat the reaction mixture (e.g., to 80°C). Monitor the reaction's progress by gas chromatography.
-
Hydrolysis: Take the crude reaction mass containing 2-methyl-3-(trifluoromethyl)benzal chloride into a reaction vessel. Add an aqueous acid solution (e.g., sulfuric acid) or a catalyst like iron chloride with water at an elevated temperature (e.g., 80-100°C).[6]
-
Work-up: After the reaction is complete (monitored by GC), cool the mixture and add it to chilled water.
-
Extraction: Extract the crude product with an organic solvent such as dichloromethane.
-
Neutralization: Wash the organic layer with an aqueous solution of sodium bicarbonate.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and distill the crude product under vacuum to obtain pure this compound.
Experimental Workflow: Synthesis of a SOS1 Inhibitor Precursor
This compound is a key starting material for synthesizing the chiral amine side chain found in many SOS1 inhibitors. A crucial step is the reductive amination to form 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine.[8]
Caption: Workflow for synthesizing a key SOS1 inhibitor precursor.
Exemplary Protocol for Reductive Amination[8]:
-
Imine Formation: Dissolve this compound in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). Stir the reaction at room temperature to form the intermediate imine.
-
Reduction: To the solution containing the imine, add a reducing agent. For catalytic hydrogenation, a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel would be used under a hydrogen atmosphere. Alternatively, a chemical reducing agent like sodium borohydride (NaBH₄) can be used.
-
Work-up: Once the reduction is complete, filter off the catalyst (if used). Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and wash with water. Extract the aqueous layer and combine the organic layers. Dry and concentrate the organic phase to yield the racemic amine. The product can be further purified by column chromatography or distillation.
-
Chiral Resolution: The resulting racemic amine must be resolved into its enantiomers to obtain the desired stereoisomer for the SOS1 inhibitor synthesis, often through diastereomeric salt formation or chiral chromatography. Alternatively, asymmetric synthesis methods can be employed from the start.[8]
Conclusion
This compound is a high-value chemical intermediate with direct applications in the synthesis of cutting-edge cancer therapeutics. Its unique structure is integral to the development of potent SOS1 inhibitors that target the KRAS oncogene. The experimental protocols and workflows outlined in this guide provide a foundation for researchers and drug development professionals working in this critical area of oncology. Further research into optimizing the synthesis of this compound and its derivatives will continue to fuel the development of next-generation targeted therapies.
References
- 1. sciforum.net [sciforum.net]
- 2. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 7. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 8. smolecule.com [smolecule.com]
An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Mass Spectrometry (MS)
Mass spectrometry identifies the mass-to-charge ratio (m/z) of a compound and its fragments. For 2-Methyl-3-(trifluoromethyl)benzaldehyde (Molecular Formula: C₉H₇F₃O, Monoisotopic Mass: 188.0449 Da), the following high-resolution mass spectrometry (HRMS) data for various adducts are predicted.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 189.0522 |
| [M+Na]⁺ | 211.0341 |
| [M+NH₄]⁺ | 206.0787 |
| [M-H]⁻ | 187.0376 |
| [M+HCOO]⁻ | 233.0431 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will show signals for the aldehyde proton, the aromatic protons, and the methyl protons. The trifluoromethyl group will influence the chemical shifts of the nearby aromatic protons.
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | The aldehyde proton is highly deshielded and appears far downfield. |
| Aromatic (Ar-H) | 7.4 - 8.0 | Multiplets (m) | The three aromatic protons will appear as complex multiplets due to their different electronic environments and spin-spin coupling. The proton ortho to the aldehyde group is expected to be the most deshielded. |
| Methyl (-CH₃) | 2.5 - 2.7 | Singlet (s) | The methyl group protons will appear as a singlet in a region typical for methyl groups attached to an aromatic ring. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the trifluoromethyl carbon, and the methyl carbon.
Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS)
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | 190 - 195 | The aldehyde carbonyl carbon is significantly deshielded.[1] |
| Aromatic (C-CHO) | 135 - 140 | The carbon atom to which the aldehyde group is attached. |
| Aromatic (C-CF₃) | 130 - 135 (quartet) | This carbon's signal will be split into a quartet due to coupling with the three fluorine atoms. |
| Aromatic (C-CH₃) | 138 - 142 | The carbon atom to which the methyl group is attached. |
| Aromatic (Ar-C) | 125 - 135 | The remaining aromatic carbons will appear in this region. |
| Trifluoromethyl (-CF₃) | 120 - 125 (quartet) | The carbon of the trifluoromethyl group will show a strong quartet due to one-bond C-F coupling. |
| Methyl (-CH₃) | 18 - 22 | This is a typical chemical shift for a methyl group on a benzene ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 4: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Medium to Weak | Stretch |
| Aldehyde C-H | 2850 - 2800 and 2750 - 2700 | Weak | Stretch (often appears as a doublet) |
| Carbonyl (C=O) | 1710 - 1690 | Strong | Stretch |
| Aromatic C=C | 1600 - 1450 | Medium to Weak | Stretch |
| C-F (in CF₃) | 1350 - 1100 | Strong | Stretch |
Experimental Protocols
The following are general procedures for obtaining spectroscopic data for a small organic molecule like this compound.
NMR Spectroscopy
A sample of the compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.[2] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, is used to acquire the spectrum.[3] The data is then processed using Fourier transformation to generate the final spectrum.[4]
IR Spectroscopy
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a mull can be created by grinding the sample with a mulling agent (like Nujol) and placing it between salt plates.[5] The sample is then placed in the beam of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane.[7][8] This solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer.[7] In the mass spectrometer, the molecules are typically ionized by electron impact (EI), and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.[9]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.
References
- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. rsc.org [rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. tsapps.nist.gov [tsapps.nist.gov]
Technical Guide: Solubility of 2-Methyl-3-(trifluoromethyl)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Methyl-3-(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical synthesis. A comprehensive review of available literature indicates a lack of specific quantitative solubility data for this compound in common organic solvents. This guide summarizes the known physical and chemical properties and provides qualitative solubility information inferred from synthetic and purification procedures. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, is presented. This includes a standard workflow diagram to aid researchers in establishing quantitative solubility profiles in their laboratories.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's general behavior and for designing solubility experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 219933-76-9 | N/A |
| Molecular Formula | C₉H₇F₃O | N/A |
| Molecular Weight | 188.15 g/mol | N/A |
| Boiling Point | 197.1 ± 35.0 °C (Predicted) | [1] |
| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Qualitative Solubility Data
While quantitative data is unavailable, qualitative solubility can be inferred from solvents used in synthesis and purification procedures described in the literature. This information suggests the types of organic solvents in which this compound is likely to be soluble.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Context |
| Ethyl Acetate | Soluble | Used as an extraction solvent during workup procedures. |
| Dichloromethane (CH₂Cl₂) | Soluble | Used as an eluent in column chromatography. |
| Petroleum Ether | Sparingly Soluble / Insoluble | Used as a non-polar solvent to wash away impurities, suggesting lower solubility. |
| Hexanes | Sparingly Soluble / Insoluble | Used in combination with more polar solvents for chromatography, indicating it is likely a poor solvent on its own. |
| Ethanol | Likely Soluble | Polar protic solvents like ethanol are often used in reactions involving benzaldehydes. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent commonly used to dissolve reactants in synthesis. |
Note: This information is inferred and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in various organic solvents. The equilibrium (shake-flask) method followed by gravimetric analysis is a widely accepted and reliable approach.[1][2]
Principle
An excess amount of the solute is agitated in a specific volume of the solvent at a constant temperature for a sufficient duration to achieve a saturated solution. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined.
Materials and Apparatus
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath with agitation capabilities
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dishes or pre-weighed vials
-
Oven or vacuum oven
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that a solid phase remains after equilibrium is reached.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. Immediately filter the solution through a syringe filter to remove any undissolved microcrystals.
-
Concentration Determination (Gravimetric Method):
-
Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish or vial.[1]
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.
-
Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven.[1]
-
Cool the dish in a desiccator and weigh it on the analytical balance.
-
Calculation
The solubility can be calculated using the following formulas:
-
Weight of solute (g): (Weight of dish + dry solute) - (Weight of empty dish)
-
Weight of solvent (g): (Weight of dish + solution) - (Weight of dish + dry solute)
-
Solubility (g / 100 g solvent): (Weight of solute / Weight of solvent) x 100
-
Solubility (g / L): (Weight of solute / Volume of aliquot withdrawn) x 1000
It is crucial to control the temperature throughout the experiment as solubility is highly temperature-dependent.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination.
Conclusion
This technical guide consolidates the currently available information on the solubility of this compound. While specific quantitative data remains to be published, the provided physicochemical properties and qualitative solubility insights offer a valuable starting point for researchers. The detailed experimental protocol and workflow diagram furnish a practical methodology for determining the precise solubility of this compound in various organic solvents, thereby facilitating its effective use in research and development.
References
The Synthesis and Emergence of 2-Methyl-3-(trifluoromethyl)benzaldehyde: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-(trifluoromethyl)benzaldehyde has emerged as a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Son of Sevenless 1 (SOS1) inhibitors, a promising class of therapeutics for KRAS-driven cancers. This technical guide provides a comprehensive overview of the synthesis, discovery, and significance of this specialized benzaldehyde derivative. Detailed experimental protocols for its preparation via directed ortho-lithiation are presented, alongside a discussion of its role in the development of targeted cancer therapies.
Introduction: The Rise of a Niche Reagent
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The trifluoromethyl group, in particular, is a common substituent found in numerous pharmaceuticals. This compound, a seemingly niche aromatic aldehyde, has garnered significant attention for its utility in the synthesis of complex molecular architectures, particularly in the realm of oncology. Its "discovery" is intrinsically linked to the quest for potent and selective inhibitors of the SOS1 protein, a guanine nucleotide exchange factor that plays a pivotal role in the activation of KRAS.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is through the directed ortho-lithiation of 1-methyl-2-(trifluoromethyl)benzene, followed by formylation. The trifluoromethyl group is a moderate ortho-directing group, while the methyl group is a weaker one. However, the acidity of the proton ortho to the trifluoromethyl group is increased, facilitating its removal by a strong base.
Proposed Synthetic Pathway: Directed Ortho-lithiation
The overall synthetic scheme is as follows:
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
The following is a proposed experimental protocol based on established principles of directed ortho-lithiation and information from related patent literature.
Materials:
-
1-Methyl-2-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 1-methyl-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.
-
Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.
Quantitative Data Summary
While specific yield data for the direct synthesis of this compound is not widely published in peer-reviewed journals, related ortho-lithiation and formylation reactions typically proceed with moderate to good yields.
| Parameter | Value | Source/Comment |
| Purity | >98% | Typically achieved after chromatographic purification. |
| Boiling Point | 197.1±35.0 °C (Predicted) | ChemicalBook |
| Density | 1.246±0.06 g/cm³ (Predicted) | ChemicalBook |
Discovery and Application in SOS1 Inhibitor Synthesis
The significance of this compound is intrinsically tied to the development of inhibitors targeting the SOS1-KRAS protein-protein interaction. SOS1 is a critical activator of KRAS, a frequently mutated oncogene implicated in a large percentage of human cancers. The discovery of small molecules that can block this interaction has been a major goal in cancer drug discovery.
Figure 2: Simplified SOS1-KRAS signaling pathway and the point of intervention for SOS1 inhibitors.
The unique substitution pattern of this compound makes it an ideal precursor for constructing the core scaffolds of several potent SOS1 inhibitors. The aldehyde functionality provides a versatile handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) in the development of these targeted therapies.
Representative Experimental Workflow for SOS1 Inhibitor Synthesis
A general workflow for the utilization of this compound in the synthesis of a hypothetical SOS1 inhibitor is depicted below.
Figure 3: General experimental workflow for the synthesis of SOS1 inhibitors from this compound.
Conclusion
This compound, while not a household name in organic chemistry, represents a powerful example of how a specifically functionalized building block can become indispensable in modern drug discovery. Its synthesis, achievable through established organometallic techniques like directed ortho-lithiation, provides access to a key intermediate for a new generation of targeted cancer therapeutics. For researchers and professionals in drug development, understanding the synthesis and application of such specialized reagents is paramount to advancing the frontiers of medicinal chemistry.
A Theoretical and Computational Investigation of 2-Methyl-3-(trifluoromethyl)benzaldehyde: A Technical Guide
Disclaimer: As of December 2025, dedicated theoretical and computational studies on 2-Methyl-3-(trifluoromethyl)benzaldehyde are not available in the public domain. This guide provides a comprehensive framework for such an investigation, drawing upon established computational chemistry protocols and data from analogous substituted benzaldehydes. The presented quantitative data is illustrative and based on structurally related molecules to provide a representative analysis.
Introduction
This compound is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group, make it a valuable synthon for the development of novel compounds. This technical guide outlines the theoretical and computational methodologies required to elucidate the molecular structure, electronic properties, and spectroscopic signatures of this compound. The protocols and expected outcomes are designed for researchers, scientists, and drug development professionals.
Molecular Structure and Optimization
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.
Experimental Protocol: Geometric Optimization
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: Density Functional Theory (DFT) is a robust and widely used method. The B3LYP hybrid functional is a common choice that balances accuracy with computational cost.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good description of the electronic structure, including polarization and diffuse functions.
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular editor.
-
Perform a geometry optimization calculation.
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Data Presentation: Optimized Geometric Parameters (Illustrative)
The following table presents typical bond lengths and angles for a substituted benzaldehyde, which would be expected for this compound.
| Parameter | Bond/Angle | Expected Value (Å or °) |
| Bond Lengths | ||
| C=O (aldehyde) | ~1.21 | |
| C-H (aldehyde) | ~1.10 | |
| C-C (ring) | ~1.39 - 1.41 | |
| C-CH₃ | ~1.51 | |
| C-CF₃ | ~1.50 | |
| C-F | ~1.35 | |
| Bond Angles | ||
| O=C-H | ~121° | |
| C-C-C (ring) | ~118° - 121° | |
| C-C-CH₃ | ~120° | |
| C-C-CF₃ | ~120° | |
| F-C-F | ~107° |
Vibrational Analysis
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups and confirming molecular structure. Computational frequency analysis can predict the vibrational spectrum and aid in the assignment of experimental bands.
Experimental Protocol: FT-IR Spectroscopy
-
Instrument: A high-resolution FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between KBr plates or as a solid dispersed in a KBr pellet.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
Data Presentation: Calculated Vibrational Frequencies (Illustrative)
The table below shows the expected prominent vibrational modes for this compound based on studies of similar molecules.[1][2] Calculated frequencies are often scaled to better match experimental values.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | Aromatic Ring | ~3100 - 3000 |
| C-H stretch (aldehyde) | Aldehyde | ~2850, ~2750 |
| C=O stretch (aldehyde) | Aldehyde | ~1705 |
| C=C stretch (aromatic) | Aromatic Ring | ~1600, ~1450 |
| C-F stretch | Trifluoromethyl | ~1300 - 1100 |
| C-H bend (methyl) | Methyl Group | ~1450, ~1375 |
Electronic Properties
Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential applications. Key properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
Experimental Protocol: Computational Analysis of Electronic Properties
-
Software: Gaussian, ORCA, or similar.
-
Method: The analysis is performed on the optimized geometry using the same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Properties to Calculate:
-
Natural Bond Orbital (NBO) analysis: To determine atomic charges and analyze hyperconjugative interactions.
-
Frontier Molecular Orbital (HOMO/LUMO) analysis: To understand the molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP) mapping: To visualize the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.
-
Data Presentation: Calculated Electronic Properties (Illustrative)
| Property | Description | Expected Value/Observation |
| HOMO Energy | Highest Occupied Molecular Orbital | Typically negative, e.g., ~ -7.0 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | Typically negative, e.g., ~ -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~5.5 eV (indicative of high stability) |
| Dipole Moment | Measure of molecular polarity | ~3.5 Debye |
| MEP Analysis | Electron density distribution | Negative potential (red) around the carbonyl oxygen; Positive potential (blue) around the aldehyde hydrogen. |
Reactivity
The reactivity of this compound is governed by the electronic effects of its substituents. The electron-donating methyl group and the electron-withdrawing trifluoromethyl group influence the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic ring to electrophilic substitution.
Theoretical Reactivity Descriptors
-
Fukui Functions: These can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack.
-
Reaction Pathway Modeling: Computational methods can be used to model reaction mechanisms, such as nucleophilic addition to the carbonyl group, to determine activation energies and transition state geometries.
Visualizations
Molecular Structure
Caption: Optimized molecular structure of this compound.
Computational Workflow
Caption: General workflow for the computational analysis of this compound.
Conclusion
This technical guide provides a comprehensive roadmap for the theoretical and computational investigation of this compound. By employing the outlined DFT-based methodologies, researchers can gain valuable insights into the structural, vibrational, and electronic properties of this molecule. These computational predictions, when coupled with experimental validation, will facilitate the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The lack of specific published data on this compound highlights an opportunity for new and impactful research in this area.
References
An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Methyl-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and electronic effects of 2-Methyl-3-(trifluoromethyl)benzaldehyde (CAS 878001-20-8). This compound is a valuable intermediate in the synthesis of complex organic molecules, notably as a building block for Son of sevenless 1 (SOS1) inhibitors, which are of significant interest in the development of cancer therapeutics. The strategic placement of a methyl group and a potent electron-withdrawing trifluoromethyl group on the benzaldehyde scaffold imparts unique reactivity to the molecule.
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is not widely published. The data presented below includes predicted values from chemical databases and expected spectroscopic characteristics based on the analysis of analogous compounds.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O | |
| Molecular Weight | 188.15 g/mol | |
| CAS Number | 878001-20-8 | |
| Boiling Point | 197.1 ± 35.0 °C (Predicted) | |
| Density | 1.246 ± 0.06 g/cm³ (Predicted) |
Table 2: Expected Spectroscopic Data
| Spectrum Type | Expected Key Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet between δ 9.9-10.5 ppm.- Aromatic protons as multiplets between δ 7.5-8.0 ppm.- Methyl group (CH₃) singlet around δ 2.5 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal between δ 190-195 ppm.- Aromatic carbons between δ 120-140 ppm, with characteristic quartet for the carbon attached to the CF₃ group due to C-F coupling.- CF₃ carbon signal as a quartet.- Methyl carbon (CH₃) signal around δ 15-20 ppm. |
| ¹⁹F NMR | - A single peak for the CF₃ group, expected in the range of δ -60 to -65 ppm (relative to CFCl₃). |
| IR Spectroscopy | - Strong C=O stretch for the aldehyde at ~1700-1710 cm⁻¹.- Aldehyde C-H stretches (Fermi doublet) around 2720 cm⁻¹ and 2820 cm⁻¹.- C-F stretching bands in the region of 1100-1350 cm⁻¹.- Aromatic C=C stretches between 1450-1600 cm⁻¹. |
Electronic Effects of Substituents
The reactivity of this compound is governed by the interplay of the electronic effects of its substituents.
-
Trifluoromethyl (-CF₃) Group : This group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). It significantly increases the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
-
Methyl (-CH₃) Group : The methyl group is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation. Its position ortho to the aldehyde may also exert a minor steric influence on incoming nucleophiles.
The net effect is a highly activated aldehyde, primed for a variety of chemical transformations.
Synthesis of this compound
A Technical Guide to 2-Methyl-3-(trifluoromethyl)benzaldehyde for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-Methyl-3-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of targeted therapeutics. This document details its commercially available sources, a representative experimental protocol for its application in the synthesis of Son of Sevenless 1 (SOS1) inhibitors, and an overview of the relevant biological signaling pathway.
Sourcing and Specifications
This compound (CAS No. 878001-20-8) is a specialty chemical available from a number of suppliers for research and development purposes. The quality and purity of this starting material are critical for the successful synthesis of downstream targets. Below is a summary of offerings from various suppliers.[1][2][3][4][5]
| Supplier | Purity/Specification | Molecular Formula | Molecular Weight | CAS Number |
| Alachem Co., Ltd. | Not specified | C9H7F3O | 188.15 g/mol | 878001-20-8 |
| Alichem | ≥ 97% | C9H7F3O | 188.15 g/mol | 878001-20-8 |
| BLD Pharm | ≥ 95% | C9H7F3O | 188.15 g/mol | 878001-20-8 |
| ChemicalBook | 99% (from some suppliers) | C9H7F3O | 188.15 g/mol | 878001-20-8 |
Application in the Synthesis of SOS1 Inhibitors
This compound is a valuable intermediate in the synthesis of small molecule inhibitors targeting SOS1.[5] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS, a protein frequently mutated in various cancers. By inhibiting the interaction between SOS1 and KRAS, these compounds can block the downstream signaling pathways that promote tumor growth.
Representative Experimental Protocol: Synthesis of a Quinazoline-Based SOS1 Inhibitor Intermediate
The following protocol is a representative example of how this compound can be utilized in the synthesis of a key intermediate for a quinazoline-based SOS1 inhibitor. This procedure is based on established synthetic methodologies for similar compounds.
Step 1: Reductive Amination of this compound
This initial step converts the aldehyde into the corresponding amine, which is a common building block for the subsequent coupling reaction.
-
Materials:
-
This compound
-
Ammonium acetate or relevant amine
-
Sodium cyanoborohydride (NaBH(OAc)3) or other suitable reducing agent
-
Methanol or other appropriate solvent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amine intermediate, (2-methyl-3-(trifluoromethyl)phenyl)methanamine.
-
Step 2: Synthesis of a Quinazoline-Based SOS1 Inhibitor
This step involves the coupling of the newly synthesized amine with a suitable quinazoline core structure.
-
Materials:
-
(2-methyl-3-(trifluoromethyl)phenyl)methanamine (from Step 1)
-
Appropriate chloro-substituted quinazoline core (e.g., 4-chloro-6-iodo-7-methoxy-2-methylquinazoline)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol or other suitable solvent
-
-
Procedure:
-
To a solution of the chloro-substituted quinazoline (1.0 eq) in ethanol, add (2-methyl-3-(trifluoromethyl)phenyl)methanamine (1.3 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture in a sealed tube at 100 °C for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the final SOS1 inhibitor.
-
Experimental Workflow Diagram
The SOS1-KRAS Signaling Pathway
The Son of Sevenless 1 (SOS1) protein is a key activator of the KRAS signaling cascade, which is a central pathway in regulating cell growth, proliferation, and survival.[6] In its inactive state, KRAS is bound to GDP. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) recruit the adaptor protein Grb2, which in turn recruits SOS1 to the cell membrane. SOS1 then acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on KRAS, thereby activating it. Activated, GTP-bound KRAS then engages downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, leading to cellular responses. Small molecule inhibitors that bind to SOS1 can disrupt its interaction with KRAS, preventing this activation step and thereby inhibiting the entire downstream signaling cascade.
SOS1-KRAS Signaling Pathway Diagram
References
- 1. 878001-20-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. calpaclab.com [calpaclab.com]
- 3. molbase.com [molbase.com]
- 4. 878001-20-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 878001-20-8 [chemicalbook.com]
- 6. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sos1 Inhibitors Utilizing a Trifluoromethylphenyl Moiety
Introduction
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in cellular signaling by activating RAS proteins.[1][2] SOS1 facilitates the exchange of GDP for GTP on RAS, converting it to its active state, which in turn triggers downstream signaling cascades like the RAS/MAPK pathway.[1][3] This pathway is essential for regulating cell proliferation, differentiation, and survival.[1] Mutations in RAS genes are prevalent in many human cancers, leading to the constitutive activation of these signaling pathways and uncontrolled cell growth.[4] Consequently, inhibiting the interaction between SOS1 and RAS has emerged as a promising therapeutic strategy for treating RAS-driven cancers.[3][4]
Small molecule inhibitors have been developed that bind to a pocket on SOS1, preventing its interaction with RAS and thereby blocking its activation.[3][5] A common structural feature of many potent SOS1 inhibitors, such as BAY-293 and BI-3406, is a quinazoline or a related heterocyclic core coupled with a chiral amine side chain, often containing a trifluoromethylphenyl group.[3][4] This document provides detailed protocols for the synthesis of a representative SOS1 inhibitor based on a quinazoline scaffold, starting from precursors related to 2-Methyl-3-(trifluoromethyl)benzaldehyde.
Quantitative Data of Representative Sos1 Inhibitors
The following table summarizes the in vitro activity of several key Sos1 inhibitors, highlighting their potency in disrupting the SOS1-KRAS interaction.
| Compound Name | Scaffold | Target Interaction | IC50 (nM) | Reference(s) |
| BAY-293 | Aminoquinazoline | KRAS-SOS1 | 21 | [6] |
| BI-3406 | Aminoquinazoline | KRAS-SOS1 | 5 | [3] |
| Compound 8u | Pyrido[2,3-d]pyrimidin-7-one | SOS1 | 95.4 | [1] |
| Compound I-10 | Quinazoline | SOS1 | 8.5 | [7] |
Signaling Pathway and Synthetic Workflow
The following diagrams illustrate the SOS1 signaling pathway and a general workflow for the synthesis of quinazoline-based SOS1 inhibitors.
Experimental Protocols
The synthesis of quinazoline-based Sos1 inhibitors generally involves a two-part strategy: the preparation of the key chiral amine side chain and its subsequent coupling to the heterocyclic core. While a direct synthesis from this compound is not explicitly detailed in the literature for prominent Sos1 inhibitors, the following protocols outline the synthesis of the crucial intermediate, (R)-1-(3-(trifluoromethyl)phenyl)ethan-1-amine, and its use in constructing a representative inhibitor.
Protocol 1: Synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethan-1-amine
This protocol describes a common method to produce the chiral amine intermediate from the corresponding acetophenone.
Step A: Asymmetric Reduction of 3'-(Trifluoromethyl)acetophenone
This step produces the chiral alcohol precursor.[8]
-
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
Phosphate buffer (e.g., PBS, pH 7.0)
-
Co-substrate (e.g., isopropanol or glucose)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a reaction vessel, suspend the recombinant E. coli cells (e.g., 10-15 g DCW/L) in the phosphate buffer.
-
Add the co-substrate for cofactor regeneration.
-
Add 3'-(trifluoromethyl)acetophenone to the desired concentration (e.g., 200 mM).
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm) for 18-24 hours.
-
Monitor the reaction progress using TLC or GC analysis.
-
Upon completion, extract the reaction mixture with an equal volume of ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-1-[3-(trifluoromethyl)phenyl]ethanol.[8]
-
Step B: Conversion of Chiral Alcohol to Chiral Amine
This can be achieved through various methods, such as a Mitsunobu reaction followed by hydrolysis or conversion to a sulfonate ester followed by displacement with an azide and subsequent reduction. A more direct, though less common for this specific substrate, alternative from the corresponding aldehyde is reductive amination.
Alternative Method: Direct Reductive Amination
Reductive amination offers a direct route from an aldehyde to an amine.[9][10] The following is a general procedure.
-
Materials:
-
Aldehyde (e.g., 3-(Trifluoromethyl)benzaldehyde) (1 equiv)
-
Amine source (e.g., Ammonia or a protected amine) (1.1 equiv)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the aldehyde in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine source and stir for 20-30 minutes at room temperature to allow for imine formation.
-
Add the reducing agent portion-wise, monitoring for any exotherm.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amine.[9]
-
Protocol 2: Synthesis of a Quinazoline-based Sos1 Inhibitor
This protocol describes the coupling of the chiral amine with a functionalized quinazoline core via a nucleophilic aromatic substitution (SNAr) reaction.
-
Materials:
-
Substituted 4-chloro-quinazoline (e.g., 4-chloro-6,7-dimethoxy-2-methylquinazoline) (1 equiv)
-
(R)-1-(3-(trifluoromethyl)phenyl)ethan-1-amine (1.3 equiv)
-
Diisopropylethylamine (DIPEA) (2 equiv)
-
Solvent (e.g., Ethanol (EtOH) or N,N-Dimethylformamide (DMF))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a pressure tube or sealed vial, combine the substituted 4-chloro-quinazoline, (R)-1-(3-(trifluoromethyl)phenyl)ethan-1-amine, and DIPEA in the chosen solvent.
-
Seal the vessel and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction's completion by TLC or LC-MS.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the final Sos1 inhibitor.
-
Protocol 3: Biological Evaluation of Sos1 Inhibitors
To characterize the synthesized compounds, a series of biochemical and cell-based assays are employed.
A. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is commonly used to measure the disruption of the SOS1-KRAS protein-protein interaction.[3]
-
Principle: The assay measures the proximity of recombinant, tagged SOS1 (e.g., GST-tagged) and KRAS (e.g., His-tagged) proteins. When interacting, excitation of a donor fluorophore on one protein leads to energy transfer and emission from an acceptor fluorophore on the other. An inhibitor disrupting this interaction will cause a decrease in the HTRF signal.
-
General Procedure:
-
Add the test compound across a range of concentrations to a microplate.
-
Add the tagged SOS1 and KRAS proteins to the wells.
-
Add the detection reagents (e.g., anti-GST-donor and anti-His-acceptor).
-
Incubate the plate at room temperature to allow for binding equilibrium.
-
Measure the fluorescence at the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the IC50 value of the inhibitor.
-
B. Cell Proliferation Assay
This assay assesses the anti-proliferative effects of the inhibitors on cancer cell lines with KRAS mutations.
-
Principle: Assays like MTT or CellTiter-Glo measure cell viability. A reduction in signal upon treatment with the inhibitor indicates a decrease in cell proliferation or an increase in cell death.
-
General Procedure:
-
Seed KRAS-mutant cancer cells (e.g., MIA PaCa-2, NCI-H358) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Sos1 inhibitor for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., CellTiter-Glo) to the wells.
-
Measure the signal (luminescence) using a plate reader.
-
Plot the signal versus inhibitor concentration to determine the IC50 for cell growth inhibition.
-
References
- 1. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine | Others 15 | 127852-30-6 | Invivochem [invivochem.com]
- 3. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]
- 4. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Discovery of Quinazolines That Activate SOS1-Mediated Nucleotide Exchange on RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 2-Methyl-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations of 2-Methyl-3-(trifluoromethyl)benzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of both a reactive aldehyde functionality and a trifluoromethyl group, which can impart unique physicochemical properties to target molecules. The following sections detail protocols for oxidation, reduction, Wittig olefination, and Knoevenagel condensation reactions.
Oxidation to 2-Methyl-3-(trifluoromethyl)benzoic Acid
The oxidation of this compound to its corresponding carboxylic acid is a fundamental transformation, providing access to a key intermediate for the synthesis of amides, esters, and other acid derivatives. A common and efficient method for this conversion is the Pinnick oxidation, which utilizes sodium chlorite in the presence of a chlorine scavenger.
Table 1: Quantitative Data for Oxidation of this compound
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| This compound | 188.15 | 1.0 | 1.88 g (10.0 mmol) |
| Sodium Chlorite (NaClO₂) | 90.44 | 1.5 | 1.36 g (15.0 mmol) |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 1.5 | 1.80 g (15.0 mmol) |
| 2-Methyl-2-butene | 70.13 | 2.0 | 1.40 g (20.0 mmol) |
| tert-Butanol | - | - | 40 mL |
| Water | - | - | 10 mL |
| Product | 2-Methyl-3-(trifluoromethyl)benzoic Acid | 204.15 | ~1.94 g (95% yield) |
Experimental Protocol: Oxidation
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.88 g, 10.0 mmol) in tert-butanol (40 mL).
-
Reagent Addition: To this solution, add 2-methyl-2-butene (1.40 g, 20.0 mmol). In a separate beaker, prepare a solution of sodium chlorite (1.36 g, 15.0 mmol) and sodium dihydrogen phosphate (1.80 g, 15.0 mmol) in water (10 mL).
-
Reaction Execution: Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred solution of the aldehyde over 10-15 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.
-
Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL). Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.
Reduction to (2-Methyl-3-(trifluoromethyl)phenyl)methanol
The reduction of the aldehyde to the corresponding primary alcohol is a key transformation for introducing a hydroxymethyl group. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.
Table 2: Quantitative Data for Reduction of this compound
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| This compound | 188.15 | 1.0 | 1.88 g (10.0 mmol) |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.5 | 0.19 g (5.0 mmol) |
| Methanol | - | - | 50 mL |
| Product | (2-Methyl-3-(trifluoromethyl)phenyl)methanol | 190.16 | ~1.81 g (95% yield) |
Experimental Protocol: Reduction
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.88 g, 10.0 mmol) in methanol (50 mL) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add sodium borohydride (0.19 g, 5.0 mmol) portion-wise over 10 minutes.
-
Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water (20 mL). Acidify the mixture to pH ~6 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired alcohol.
Wittig Olefination to 1-Methyl-2-(prop-1-en-2-yl)-3-(trifluoromethyl)benzene
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[1] This protocol describes the reaction of this compound with a phosphorus ylide to form the corresponding styrene derivative.
Table 3: Quantitative Data for Wittig Olefination
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| Methyltriphenylphosphonium Bromide | 357.23 | 1.1 | 2.14 g (6.0 mmol) |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.0 | 2.2 mL (5.5 mmol) |
| This compound | 188.15 | 1.0 | 1.03 g (5.5 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Product | 1-Methyl-2-vinyl-3-(trifluoromethyl)benzene | 186.18 | ~0.82 g (80% yield) |
Experimental Protocol: Wittig Olefination
-
Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (2.14 g, 6.0 mmol) and anhydrous THF (30 mL). b. Cool the suspension to 0 °C in an ice bath. c. Slowly add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise. A deep yellow or orange color indicates the formation of the ylide. d. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: a. In a separate flask, dissolve this compound (1.03 g, 5.5 mmol) in anhydrous THF (20 mL). b. Add the aldehyde solution to the ylide solution at 0 °C via syringe. c. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: a. Quench the reaction with a saturated aqueous solution of ammonium chloride (30 mL). b. Extract the mixture with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. d. Purify the crude product by flash column chromatography on silica gel.
Knoevenagel Condensation with Ethyl Cyanoacetate
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This protocol outlines the reaction with ethyl cyanoacetate, a common active methylene compound.
Table 4: Quantitative Data for Knoevenagel Condensation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| This compound | 188.15 | 1.0 | 1.88 g (10.0 mmol) |
| Ethyl Cyanoacetate | 113.12 | 1.0 | 1.13 g (10.0 mmol) |
| Piperidine | 85.15 | 0.1 | 0.085 g (1.0 mmol) |
| Ethanol | - | - | 20 mL |
| Product | Ethyl 2-cyano-3-(2-methyl-3-(trifluoromethyl)phenyl)acrylate | 283.25 | ~2.69 g (95% yield) |
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.88 g, 10.0 mmol), ethyl cyanoacetate (1.13 g, 10.0 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add piperidine (0.085 g, 1.0 mmol) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC. The product often precipitates out of the solution upon formation.
-
Work-up and Purification: a. If a precipitate has formed, cool the mixture in an ice bath and collect the solid by vacuum filtration. b. Wash the solid with cold ethanol. c. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
References
The Trifluoromethyl Moiety in Drug Design: Application Notes for 2-Methyl-3-(trifluoromethyl)benzaldehyde
Introduction: 2-Methyl-3-(trifluoromethyl)benzaldehyde is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective inhibitors targeting key components of cellular signaling pathways. The presence of the trifluoromethyl group is of particular significance in drug design, as it can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the design and synthesis of Son of Sevenless 1 (SOS1) inhibitors, which play a crucial role in the RAS-RAF-MEK-ERK signaling pathway often dysregulated in cancer.
Application in Sos1 Inhibition and the RAS-RAF-MEK-ERK Pathway
This compound serves as a key intermediate in the synthesis of small molecule inhibitors of Sos1.[2] Sos1 is a guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS, a central protein in the RAS-RAF-MEK-ERK signaling cascade.[3] By inhibiting the interaction between Sos1 and KRAS, the aberrant signaling that drives tumor cell proliferation and survival in KRAS-driven cancers can be attenuated.[3]
The development of Sos1 inhibitors is a promising therapeutic strategy for various cancers harboring KRAS mutations. One such inhibitor, BAY-293, has demonstrated potent inhibition of the KRAS-SOS1 interaction.[3] While the direct synthesis of BAY-293 starting from this compound is not explicitly detailed in publicly available literature, the structural motifs present in BAY-293 and other Sos1 inhibitors highlight the importance of trifluoromethylated aromatic building blocks.
Signaling Pathway Diagram
The following diagram illustrates the role of Sos1 in the RAS-RAF-MEK-ERK signaling pathway and the point of intervention for Sos1 inhibitors.
Caption: The RAS-RAF-MEK-ERK signaling pathway is initiated by RTK activation, leading to the recruitment of GRB2 and SOS1. SOS1 catalyzes the exchange of GDP for GTP on RAS, leading to its activation and downstream signaling, culminating in cell proliferation. Sos1 inhibitors block this activation step.
Quantitative Data of Representative Sos1 Inhibitors
The following table summarizes the in vitro activity of representative Sos1 inhibitors, demonstrating the potency that can be achieved with this class of compounds.
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| BAY-293 | KRAS-SOS1 Interaction | 21 | Homogeneous Time-Resolved Fluorescence (HTRF) | [3][4] |
| BI-3406 | SOS1 | 95.4 | Biochemical Assay | [3] |
| Compound 8d | KRAS:SOS1 Interaction | 5.1 | Biochemical Assay | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Method)
This protocol is adapted from patent literature describing the synthesis of trifluoromethylated benzaldehydes.
Materials:
-
o-Trifluoromethyl toluene dichloride
-
20% Sodium hydroxide solution
-
Acetic acid
-
Tetrabutylammonium bromide
-
Autoclave
-
Standard laboratory glassware
-
Distillation apparatus
Procedure:
-
Charge an autoclave with 114 g (0.5 mol) of o-trifluoromethyl toluene dichloride, 210 g of 20% sodium hydroxide solution (1.05 mol), 240 g of acetic acid (4.0 mol), and 0.1 g of tetrabutylammonium bromide.
-
Seal the autoclave and heat the mixture to 160 °C. The pressure will rise to approximately 0.45 MPa.
-
Maintain the reaction at this temperature and pressure for 3 hours, monitoring the reaction progress by gas chromatography.
-
Once the starting material is consumed (<0.5%), cool the autoclave to room temperature.
-
Filter the reaction solution and subject the mother liquor to reduced pressure distillation to remove acetic acid.
-
Add 240 g of water to the residue, stir, and allow the layers to separate.
-
Separate the organic layer and purify by vacuum distillation, collecting the fraction at 70-75 °C / -0.095 MPa to obtain 2-(Trifluoromethyl)benzaldehyde.
Expected Yield: Approximately 90.2% with a purity of >98%.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Intermediate Derived from this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, a key C-C bond-forming reaction in drug synthesis. This can be applied to a halogenated derivative of this compound.
Materials:
-
Aryl bromide (derived from this compound) (1.0 equivalent)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous toluene
-
Degassed water
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, aryl/heteroaryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Cross-Coupling of a Halogenated Intermediate
This protocol outlines a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne, another critical C-C bond formation strategy.
Materials:
-
Aryl halide (derived from this compound) (1.0 equivalent)
-
Terminal alkyne (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard inert atmosphere glassware
Procedure:
-
To a degassed solution of the aryl halide in a mixture of THF and Et₃N (e.g., 2:1 ratio), add Pd(PPh₃)₄ and CuI under an inert atmosphere.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis and evaluation of Sos1 inhibitors derived from this compound.
Caption: A generalized synthetic workflow for the elaboration of this compound into a Sos1 inhibitor analog.
Caption: A typical drug discovery workflow for the identification and development of novel Sos1 inhibitors.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015054572A1 - Inhibitors of kras g12c - Google Patents [patents.google.com]
- 4. Novel potent SOS1 inhibitors containing a tricyclic quinazoline scaffold: A joint view of experiments and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Wittig Reaction of 2-Methyl-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing the Wittig reaction on 2-Methyl-3-(trifluoromethyl)benzaldehyde. The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones, offering a high degree of control over the location of the newly formed double bond.[1][2][3] The substrate, this compound, presents unique electronic and steric features due to the presence of an electron-withdrawing trifluoromethyl group and an ortho-methyl group, which can influence reaction conditions and outcomes.
The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the phosphorus ylide used.[4][5][6] Non-stabilized ylides, typically bearing alkyl substituents, generally lead to the formation of (Z)-alkenes.[3][6] Conversely, stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone) that can delocalize the negative charge, predominantly yield (E)-alkenes.[1][5][6] The formation of the highly stable triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[7][8][9]
Summary of General Wittig Reaction Conditions
The selection of base, solvent, and temperature is critical for the successful formation of the ylide and the subsequent olefination reaction. The following table summarizes common conditions adaptable for the reaction with this compound.
| Condition Category | Reagent/Parameter | Typical Application & Considerations |
| Phosphonium Salt | (Alkyl)triphenylphosphonium halide (e.g., CH₃PPh₃I, PhCH₂PPh₃Cl) | Precursor for non-stabilized ylides (Z-alkene selective).[10] |
| (Carboalkoxymethyl)triphenylphosphonium halide (e.g., Ph₃P⁺CH₂CO₂Et Br⁻) | Precursor for stabilized ylides (E-alkene selective).[11][12] | |
| Base | Strong, non-nucleophilic bases (n-BuLi, NaH, t-BuOK) | Required for deprotonation of non-stabilized phosphonium salts.[1][11] Requires anhydrous conditions. |
| Weaker bases (NaHCO₃, Et₃N, TMG) | Suitable for stabilized ylides or in one-pot procedures.[6][12][13][14] Can often be performed in aqueous or protic media.[8][12] | |
| Solvent | Anhydrous aprotic solvents (THF, Diethyl Ether) | Standard for reactions involving strong bases like n-BuLi or NaH to prevent quenching.[1][3] |
| Polar protic solvents (Methanol, Water) or Biphasic systems | Used with weaker bases and stabilized ylides.[2][8][12][15] Offers greener reaction conditions. | |
| Solvent-free | Can be employed for certain stable ylides, minimizing solvent waste.[7][9] | |
| Temperature | 0 °C to Room Temperature | Ylide generation is often performed at 0 °C, followed by reaction with the aldehyde at room temperature.[1] |
| Elevated Temperatures (e.g., 60-80 °C) | May be required for less reactive substrates or weaker bases.[13] | |
| Workup | Aqueous Quench & Extraction | Standard procedure to remove inorganic salts and the triphenylphosphine oxide byproduct.[1][2][8] |
| Purification | Column chromatography or recrystallization is typically necessary to separate the alkene product from triphenylphosphine oxide.[7][12] |
Experimental Protocols
Two representative protocols are provided below. Protocol A describes a reaction with a non-stabilized ylide to favor the (Z)-alkene, while Protocol B details a procedure with a stabilized ylide to favor the (E)-alkene.
Protocol A: Synthesis of (Z)-1-(2-Methyl-3-(trifluoromethyl)phenyl)prop-1-ene using a Non-Stabilized Ylide
This protocol employs a strong base (n-BuLi) and anhydrous conditions, which are typical for non-stabilized ylides.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
This compound
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add ethyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe and stir the suspension.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise. A distinct color change (typically to deep red or orange) indicates the formation of the ylide.[1]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[1]
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution via syringe at room temperature.
-
Allow the reaction to stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x volume of aqueous layer).[2]
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[2]
-
The crude product, containing the desired alkene and triphenylphosphine oxide, should be purified by column chromatography on silica gel to isolate the (Z)-alkene.
-
Protocol B: Synthesis of Ethyl (E)-3-(2-Methyl-3-(trifluoromethyl)phenyl)acrylate using a Stabilized Ylide in Aqueous Media
This protocol outlines a one-pot, environmentally benign procedure using a stabilized ylide generated in situ with a weak base.[8][12]
Materials:
-
Triphenylphosphine (PPh₃)
-
Ethyl bromoacetate
-
This compound
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
1 M Sulfuric Acid (H₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
One-Pot Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.4 equivalents), followed by 5 mL of saturated aqueous NaHCO₃ solution per mmol of aldehyde.[12]
-
Stir the resulting suspension vigorously for 1 minute.
-
To this suspension, add ethyl bromoacetate (1.6 equivalents) followed by this compound (1.0 equivalent).[12]
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours, or until TLC analysis shows consumption of the aldehyde.[12]
-
-
Workup and Purification:
-
Quench the reaction by adding 1 M H₂SO₄ until the solution is acidic.[12]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexanes:ethyl acetate gradient) to isolate the pure (E)-alkene.[12]
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the Wittig reaction.
Caption: General workflow for the Wittig reaction.
Caption: Stereochemical pathways in the Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. sciepub.com [sciepub.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. odinity.com [odinity.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Methyl-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2][3] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[4][5][6]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-Methyl-3-(trifluoromethyl)benzaldehyde. This substrate presents unique challenges due to the presence of an electron-withdrawing trifluoromethyl group and a sterically hindering ortho-methyl group. The aldehyde functionality also requires careful consideration of reaction conditions to avoid unwanted side reactions. The protocols outlined below are designed to address these challenges and facilitate the efficient synthesis of a diverse range of biaryl and heteroaryl compounds.
General Reaction Scheme
The general transformation involves the coupling of this compound (assuming the presence of a leaving group such as Br, I, or OTf at a position to be coupled, which for this application note will be assumed to be a bromo-substituent at a separate position on the aromatic ring, for instance, 5-bromo-2-methyl-3-(trifluoromethyl)benzaldehyde) with a variety of aryl or heteroaryl boronic acids or their esters.
General Reaction:
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[2] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Nucleophilic Addition Reactions of 2-Methyl-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key nucleophilic addition reactions involving 2-Methyl-3-(trifluoromethyl)benzaldehyde, a versatile intermediate in the synthesis of complex organic molecules and potential therapeutic agents. The protocols detailed below are based on established chemical principles and can be adapted for various research and development applications.
Overview of Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental class of reactions in organic chemistry where a nucleophile reacts with an electron-deficient species, such as the carbonyl carbon of an aldehyde. In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity allows for the construction of a diverse range of molecular architectures.
Common nucleophilic addition reactions for this aldehyde include:
-
Aldol (Claisen-Schmidt) Condensation: Formation of α,β-unsaturated ketones (chalcones).
-
Grignard Reaction: Synthesis of secondary alcohols.
-
Wittig Reaction: Conversion of the carbonyl group to an alkene.
-
Cyanation: Formation of cyanohydrins.
The products of these reactions can serve as valuable building blocks in medicinal chemistry. For instance, chalcone derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antioxidant properties, with some acting as activators of the Nrf2 signaling pathway.[1][2]
Experimental Protocols
Aldol (Claisen-Schmidt) Condensation for Chalcone Synthesis
This protocol describes the base-catalyzed condensation of this compound with acetophenone to yield a chalcone derivative.
Workflow for Aldol Condensation:
Caption: General workflow for the synthesis of a chalcone derivative via Aldol Condensation.
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl, dilute)
-
Distilled water
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and acetophenone in an appropriate volume of 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (typically 10-20 mol%).
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Grignard Reaction for Secondary Alcohol Synthesis
This protocol outlines the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, to form a secondary alcohol.
Workflow for Grignard Reaction:
Caption: General workflow for the synthesis of a secondary alcohol via Grignard Reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Methyl bromide (or methyl iodide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small amount of a solution of methyl bromide in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining methyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Wittig Reaction for Alkene Synthesis
This protocol describes the conversion of this compound to an alkene using a phosphorus ylide (Wittig reagent).
Workflow for Wittig Reaction:
Caption: General workflow for the synthesis of an alkene via Wittig Reaction.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium dropwise. Stir the resulting ylide solution at 0 °C for 1 hour.
-
Reaction with Aldehyde: In a separate flask, dissolve this compound in anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the mixture with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.
Cyanation for Cyanohydrin Synthesis
This protocol details the addition of a cyanide nucleophile to this compound to form a cyanohydrin.
Materials:
-
This compound
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Acetic acid (glacial)
-
Diethyl ether
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in diethyl ether.
-
Cyanide Addition: In a separate flask, prepare a solution of sodium cyanide in water. Cool both solutions in an ice bath.
-
Reaction: Slowly add the sodium cyanide solution to the stirred solution of the aldehyde. Then, add glacial acetic acid dropwise to the mixture while maintaining the temperature below 10 °C.
-
Reaction Completion: Continue stirring the mixture in the ice bath for 1-2 hours, then at room temperature for an additional hour.
-
Work-up and Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtering, the solvent is removed under reduced pressure to yield the crude cyanohydrin, which can be used in subsequent steps or purified further if necessary.
Quantitative Data Summary
The following table summarizes the expected yields for the described nucleophilic addition reactions. Actual yields may vary depending on reaction scale and optimization of conditions.
| Reaction Type | Nucleophile | Product Type | Expected Yield (%) |
| Aldol Condensation | Acetophenone Enolate | Chalcone | 65-85 |
| Grignard Reaction | Methylmagnesium Bromide | Secondary Alcohol | 70-90 |
| Wittig Reaction | Methylenetriphenylphosphorane | Alkene | 60-80 |
| Cyanation | Cyanide Ion | Cyanohydrin | 75-95 |
Biological Application: Nrf2 Signaling Pathway Activation
Chalcones, which can be synthesized from this compound, are a class of compounds known for their potential to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.[4]
Nrf2 Signaling Pathway Diagram:
Caption: Activation of the Nrf2 signaling pathway by a chalcone derivative.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds, such as certain chalcones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, thereby upregulating the expression of antioxidant and detoxifying enzymes.[3][4] The trifluoromethyl group in the chalcone scaffold can enhance its biological activity and metabolic stability.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocycles Using 2-Methyl-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-(trifluoromethyl)benzaldehyde is a versatile building block in organic synthesis, particularly for the construction of heterocyclic scaffolds of interest in medicinal chemistry. The presence of both a methyl and a trifluoromethyl group on the aromatic ring can significantly influence the physicochemical and pharmacological properties of the resulting molecules. The trifluoromethyl group, a well-known bioisostere for a methyl or chloro group, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and generalized protocols for the synthesis of quinolines, dihydropyrimidines, and dihydropyridines using this compound as a key starting material.
Note: While the following protocols are based on well-established named reactions, specific literature examples detailing the use of this compound are limited. Therefore, the provided experimental conditions should be considered as starting points and may require optimization for this specific substrate.
Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a classical and straightforward method for the construction of quinoline rings by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2][3] In this context, this compound can be reacted with a 2-aminoaryl ketone to furnish a substituted quinoline.
General Reaction Scheme
Caption: General workflow for the Friedländer synthesis of quinolines.
Experimental Protocol (General)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-aminoaryl ketone (1.0 eq.), this compound (1.0-1.2 eq.), and a suitable solvent (e.g., ethanol, toluene, or acetic acid).
-
Catalyst Addition: Add the catalyst. For acid catalysis, options include p-toluenesulfonic acid (0.1-0.2 eq.) or a few drops of concentrated sulfuric acid. For base catalysis, potassium hydroxide (2.0-3.0 eq.) or piperidine (0.2-0.5 eq.) can be used.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with a cold solvent, and dry. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Data Presentation (Representative)
| Entry | 2-Aminoaryl Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminoacetophenone | KOH | Ethanol | 80 | 6-12 | 70-85 |
| 2 | 2-Aminobenzophenone | p-TsOH | Toluene | 110 | 8-16 | 65-80 |
Disclaimer: The yields and reaction times are typical for Friedländer syntheses and are provided for illustrative purposes. Actual results with this compound may vary.
Synthesis of Dihydropyrimidines via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are valuable scaffolds in medicinal chemistry.[4][5] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.
General Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 5. Dihydropyridines: evaluation of their current and future pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Methyl-3-(trifluoromethyl)benzaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-(trifluoromethyl)benzaldehyde is a versatile chemical intermediate with potential applications in the synthesis of biologically active compounds. The presence of both a reactive aldehyde group and a trifluoromethyl substituent makes it an attractive starting material for generating diverse molecular scaffolds for biological screening. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides detailed protocols for the derivatization of this compound into three major classes of compounds with known biological activities: Schiff bases, chalcones, and hydrazones. Additionally, it presents representative biological screening data for structurally related compounds and outlines a relevant signaling pathway.
Derivatization Strategies for Biological Screening
The aldehyde functional group of this compound is the primary site for derivatization. Condensation reactions with primary amines, compounds with active methylene groups, and hydrazines yield Schiff bases, chalcones, and hydrazones, respectively. These derivatives have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.
Experimental Workflow
The general workflow for the derivatization of this compound and subsequent biological screening is outlined below.
Caption: General workflow from synthesis to biological evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases
Schiff bases are formed through the condensation of an aldehyde with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-chloroaniline)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[1]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel.
-
If no precipitate forms, pour the reaction mixture into a beaker of ice-cold water to induce precipitation.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator or vacuum oven.
-
Characterize the final product using techniques such as IR, NMR, and mass spectrometry.
Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are synthesized by the base-catalyzed condensation of an aldehyde with a ketone.[2][3][4]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol (30-50 mL).[4]
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (2 equivalents in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.[4]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.[4]
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.[2]
-
Dry the purified product and characterize it by its melting point, IR, NMR, and mass spectrometry.
Protocol 3: Synthesis of Hydrazones
Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative.
Materials:
-
This compound
-
Hydrazine derivative (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve an equimolar amount of the hydrazine derivative in ethanol.
-
Add the hydrazine solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 1-3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated hydrazone by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure crystals.
-
Dry the purified hydrazone and characterize its structure using appropriate spectroscopic methods.
Biological Activity Data (Representative Examples)
While specific biological data for derivatives of this compound are not widely available, the following tables summarize the activity of structurally related trifluoromethyl-substituted compounds.
Table 1: Antimicrobial Activity of Trifluoromethyl-Substituted Chalcones
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| A3 | Trifluoromethyl Chalcone | Staphylococcus aureus | 51 µM | [5] |
| B3 | Trifluoromethoxy Chalcone | Staphylococcus aureus | 48 µM | [5] |
| A3 | Trifluoromethyl Chalcone | Escherichia coli | - | [5] |
| B3 | Trifluoromethoxy Chalcone | Escherichia coli | - | [5] |
| 13 | Trifluoromethyl Chalcone | Staphylococcus aureus | 15.6 | [6] |
| 14 | Trifluoromethyl Chalcone | Staphylococcus aureus | 7.81 | [6] |
Table 2: Antifungal Activity of Trifluoromethyl-Substituted Chalcones
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| 13 | Trifluoromethyl Chalcone | Candida parapsilosis | 15.6 | [6] |
| 15 | Trifluoromethyl Chalcone | Candida parapsilosis | 31.25 | [6] |
Table 3: Cholinesterase Inhibitory Activity of Hydrazones of 4-(Trifluoromethyl)benzohydrazide
| Compound ID | Derivative Type | Enzyme | IC50 (µM) | Reference |
| 2a-2m | Hydrazone | Acetylcholinesterase (AChE) | 46.8–137.7 | [7] |
| 2a-2m | Hydrazone | Butyrylcholinesterase (BuChE) | 63.6–881.1 | [7] |
Relevant Signaling Pathway: KRAS-SOS1 Interaction
Derivatives of this compound have been investigated as intermediates in the synthesis of Son of Sevenless 1 (SOS1) inhibitors. SOS1 is a guanine nucleotide exchange factor that activates KRAS, a key protein in cell signaling pathways that control cell growth and proliferation. Mutations in KRAS are common in many cancers, making the KRAS-SOS1 interaction a critical therapeutic target.
Caption: Simplified diagram of the KRAS activation pathway and the inhibitory action of SOS1 inhibitors.
Conclusion
This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential for biological activity. The protocols provided herein offer a foundation for the generation of compound libraries for screening in drug discovery programs. The presence of the trifluoromethyl group is a key feature that may impart favorable pharmacological properties to the resulting derivatives. Further investigation into the biological activities of these compounds is warranted to explore their full therapeutic potential.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-3-(trifluoromethyl)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-(trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both a methyl and a trifluoromethyl group on the benzene ring, imparts distinct electronic and steric properties that are highly valuable in the design and synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the aldehyde functionality towards nucleophilic attack, while the adjacent methyl group provides steric influence that can be exploited for stereoselective transformations.
These characteristics make this compound a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. Notably, it has been identified as a precursor for the synthesis of potent inhibitors of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the RAS signaling pathway, which is often dysregulated in cancer.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.
Key Applications
-
Synthesis of SOS1 Inhibitors: this compound is a key starting material for the synthesis of quinazoline-based SOS1 inhibitors.[3][4][5] These inhibitors are of significant interest in cancer research as they can block the interaction between SOS1 and KRAS, thereby inhibiting the downstream signaling pathways that promote tumor growth.[1][6][7][8][9]
-
Heterocyclic Synthesis: The aldehyde functionality serves as a versatile handle for the construction of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.
-
Wittig and Horner-Wadsworth-Emmons Reactions: As a typical aldehyde, it readily undergoes olefination reactions to form substituted styrenes, which are themselves valuable synthetic intermediates.
-
Aldol and Related Condensation Reactions: The electrophilic carbonyl carbon is susceptible to attack by enolates and other carbon nucleophiles, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks.
Data Presentation
Table 1: Biological Activity of Representative SOS1 Inhibitors Derived from Substituted Benzaldehydes
| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |
| I-2 | SOS1 | 20 | Not specified | [3] |
| I-5 | SOS1 | 18 | Not specified | [3] |
| I-10 | SOS1 | 8.5 | Equivalent to BAY-293 | [3] |
| BAY-293 | SOS1 | 6.6 | Potent cellular activity | [3][5] |
| Compound 8d | KRAS:SOS1 Interaction | 5.1 | 70.5% tumor growth inhibition | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Quinazoline-Based SOS1 Inhibitor Precursor
This protocol describes a representative procedure for the synthesis of a substituted quinazoline, a core scaffold of many SOS1 inhibitors, using this compound as a starting material. The synthesis involves a condensation reaction with an appropriate amino compound followed by cyclization.
Reaction Scheme:
Materials:
-
This compound
-
2-Amino-4-methoxy-benzamide
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium borohydride (for optional reduction step)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and 2-amino-4-methoxy-benzamide (1.0 mmol) in absolute ethanol (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Optional imine reduction: If the desired product is a tetrahydroquinazoline, cool the reaction mixture in an ice bath and add sodium borohydride (1.5 mmol) portion-wise. Stir for an additional 1-2 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired quinazoline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Wittig Olefination
This protocol provides a general method for the conversion of this compound to a substituted styrene via a Wittig reaction.
Reaction Scheme:
Materials:
-
Benzyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium bromide (1.1 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.2 mmol, or n-BuLi, 1.1 mmol of a solution in hexanes). The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC (typically 1-3 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a mixture of hexanes and ethyl acetate) to separate the desired alkene from triphenylphosphine oxide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: SOS1 Signaling Pathway and Point of Inhibition.
Caption: Synthetic Workflow for a Quinazoline Precursor.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound | 878001-20-8 [chemicalbook.com]
- 3. Design, synthesis and biological evaluation of quinazoline SOS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2018115380A1 - Novel benzylamino substituted quinazolines and derivatives as sos1 inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Targeting RAS oncogenesis with SOS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Methyl-3-(trifluoromethyl)benzaldehyde in Agrochemical Research
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive research into the applications of 2-Methyl-3-(trifluoromethyl)benzaldehyde in the agrochemical sector reveals that while trifluoromethyl-substituted benzaldehydes are a recognized class of intermediates in the synthesis of pesticides, specific data and detailed protocols for this compound are not widely available in publicly accessible scientific literature and patents.[1][2][3] The trifluoromethyl group is of significant interest in agrochemical design due to its ability to enhance the biological activity and stability of molecules.[1] However, research has predominantly focused on other isomers, such as 2-(trifluoromethyl)benzaldehyde and 3-(trifluoromethyl)benzaldehyde, as precursors for various agrochemicals.
The following sections provide a general overview of the potential applications of this compound based on the known reactivity of benzaldehydes and the established role of the trifluoromethylphenyl moiety in agrochemicals. These are intended to serve as a foundational guide for researchers looking to explore the potential of this specific molecule.
Potential Applications in Agrochemical Synthesis
This compound can serve as a versatile starting material for the synthesis of novel fungicides, herbicides, and insecticides. The aldehyde functional group allows for a variety of chemical transformations, while the 2-methyl and 3-trifluoromethyl substituents on the benzene ring can influence the steric and electronic properties of the final molecule, potentially leading to enhanced efficacy and selectivity.
Fungicide Development
Derivatives of benzaldehyde have shown promise as antifungal agents. The general approach involves the synthesis of Schiff bases, chalcones, or heterocyclic compounds from the aldehyde precursor.
Hypothetical Signaling Pathway Inhibition:
Many fungicides act by inhibiting specific enzymes or pathways in fungi. For instance, succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides. A hypothetical fungicide derived from this compound could potentially inhibit a key fungal enzyme.
Caption: Hypothetical inhibition of Succinate Dehydrogenase (SDH) by a fungicide.
Herbicide Development
The trifluoromethylphenyl group is a common moiety in various commercial herbicides. Synthesizing derivatives such as pyridazinones or pyrazoles from this compound could yield compounds with herbicidal activity.
General Experimental Workflow for Herbicide Synthesis:
The synthesis of a potential herbicide from this compound would typically follow a multi-step process.
Caption: General workflow for synthesizing a potential herbicide.
Insecticide Development
Certain trifluoromethyl-containing compounds have demonstrated insecticidal or repellent properties. Amide derivatives, for instance, have been investigated for their activity against various insect pests.
Experimental Protocols (General Methodologies)
As specific protocols for this compound are not available, the following are generalized experimental procedures that can be adapted for its use in agrochemical synthesis.
General Protocol for Schiff Base Synthesis (Potential Fungicides)
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To the solution, add an equimolar amount of a primary amine (e.g., a substituted aniline or an aliphatic amine).
-
Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid.
-
Reaction: Reflux the mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture. The product may precipitate out and can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.
General Protocol for Claisen-Schmidt Condensation (Chalcone Synthesis - Potential Fungicides/Herbicides)
-
Reactant Mixture: In a flask, mix this compound (1 equivalent) with an appropriate acetophenone derivative (1 equivalent) in a solvent like ethanol.
-
Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture while stirring at room temperature.
-
Reaction: Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Isolation: Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
Purification: Purify the chalcone by recrystallization from a suitable solvent.
General Protocol for Amide Synthesis (Potential Insecticides)
-
Oxidation: Oxidize this compound to the corresponding carboxylic acid, 2-Methyl-3-(trifluoromethyl)benzoic acid, using a suitable oxidizing agent (e.g., potassium permanganate).
-
Acid Chloride Formation: Convert the carboxylic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride.
-
Amidation: React the acid chloride with a desired amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran).
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine, dry the organic layer, and remove the solvent. Purify the resulting amide by column chromatography or recrystallization.
Quantitative Data
Due to the lack of specific studies on agrochemicals derived from this compound, no quantitative data (e.g., IC50 for fungicides, EC50 for herbicides, or LD50 for insecticides) can be provided at this time. Researchers are encouraged to perform biological assays on newly synthesized compounds to determine their efficacy.
Table 1: Hypothetical Data Table for Fungicidal Activity Screening
| Compound ID | Target Fungus | IC50 (µg/mL) |
| Example-F1 | Botrytis cinerea | Data not available |
| Example-F2 | Fusarium graminearum | Data not available |
Table 2: Hypothetical Data Table for Herbicidal Activity Screening
| Compound ID | Target Weed | EC50 (g/ha) |
| Example-H1 | Echinochloa crus-galli | Data not available |
| Example-H2 | Amaranthus retroflexus | Data not available |
Table 3: Hypothetical Data Table for Insecticidal Activity Screening
| Compound ID | Target Insect | LD50 (mg/kg) |
| Example-I1 | Spodoptera litura | Data not available |
| Example-I2 | Aphis gossypii | Data not available |
Conclusion
While this compound holds theoretical potential as a building block in agrochemical research, its practical application is not yet documented in the available scientific literature. The provided general protocols and conceptual frameworks are intended to guide future research in this unexplored area. Further investigation is required to synthesize and evaluate derivatives of this compound to ascertain their potential as effective and safe agrochemicals.
References
- 1. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]
- 2. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 3. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-3-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the synthesis of 2-Methyl-3-(trifluoromethyl)benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several synthetic routes have been reported for the synthesis of trifluoromethylated benzaldehydes, which can be adapted for this compound. Key methods include:
-
Fluorination of Trichloromethyl Intermediates: This involves the reaction of a corresponding 2-methyl-3-(trichloromethyl)benzal chloride with a fluorinating agent like hydrogen fluoride. This method can be performed with or without a catalyst.[1][2]
-
Hydrolysis of Dichloromethyl Intermediates: Starting from 2-methyl-3-(trifluoromethyl)toluene, a dichloromethyl group can be introduced and subsequently hydrolyzed to the aldehyde. For instance, o-trifluoromethyl toluene dichloride can be hydrolyzed using an acid/salt system (e.g., acetic acid/sodium acetate) or a sodium hydroxide solution.[3]
-
Grignard Reaction: A Grignard reagent can be prepared from a suitable precursor, such as 2-bromo-1-methyl-3-(trifluoromethyl)benzene, which then reacts with a formylating agent like N-methyl-N-phenylformamide.[3][4]
-
Oxidation of the Corresponding Benzyl Alcohol: The corresponding 2-methyl-3-(trifluoromethyl)benzyl alcohol can be oxidized to the aldehyde using various oxidizing agents.
Q2: What are the main challenges associated with the synthesis of this compound?
A2: The synthesis of this compound presents several challenges, including:
-
Harsh Reaction Conditions: Many synthetic routes require high temperatures and pressures, particularly during fluorination steps.[1][2]
-
Hazardous Reagents: The use of reagents like hydrogen fluoride and butyl lithium requires special handling procedures and equipment.[1][5]
-
Catalyst Requirements: Some methods necessitate the use of catalysts, which can complicate purification and increase costs.[1][2]
-
Multi-step Procedures: Certain synthetic pathways involve multiple steps, which can be time-consuming and lead to lower overall yields.[2][4]
-
Byproduct Formation: Side reactions can lead to the formation of impurities that are difficult to separate from the desired product.[6]
-
Industrial Scalability: Some laboratory-scale methods are not economically viable or practical for large-scale industrial production.[3][4]
Q3: Are there any catalyst-free methods available?
A3: Yes, patents describe processes for the preparation of trifluoromethyl benzaldehydes from trichloromethylbenzal chlorides that are performed without a catalyst.[1][2] These methods often rely on controlling reaction conditions such as temperature and pressure to drive the fluorination reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, side reactions, or product loss during workup and purification. | - Monitor the reaction progress using techniques like gas chromatography (GC) to ensure completion.[1] - Optimize reaction parameters such as temperature, pressure, and reaction time. - In Grignard-based routes, ensure anhydrous conditions to prevent quenching of the Grignard reagent.[3][4] - For hydrolysis steps, ensure the pH and temperature are optimal for the specific substrate. |
| Incomplete Fluorination | Insufficient fluorinating agent, low reaction temperature, or inadequate reaction time. | - Use an appropriate molar excess of the fluorinating agent (e.g., 3 to 20 mole equivalents of hydrogen fluoride).[1][2] - Increase the reaction temperature within the recommended range (e.g., 50 to 150°C).[1][2] - Extend the reaction time and monitor for completion. |
| Formation of Over-oxidized Product (Carboxylic Acid) | The aldehyde product is further oxidized to the corresponding carboxylic acid, which can be a common side reaction. | - Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully. - Perform the reaction at a lower temperature to reduce the rate of over-oxidation. - Isolate the aldehyde product as soon as the reaction is complete to prevent further oxidation. |
| Purification Difficulties | The presence of closely related impurities or unreacted starting materials. | - Employ fractional distillation under reduced pressure to separate components with different boiling points.[3] - Utilize column chromatography on silica gel for purification of smaller scale reactions.[7] - Perform an aqueous wash (e.g., with sodium bicarbonate solution) to remove acidic impurities.[1] |
Experimental Protocols
Example Protocol 1: Hydrolysis of o-Trifluoromethyl Toluene Dichloride
This protocol is adapted from a method for a similar compound and may require optimization for this compound.
-
Reaction Setup: In a suitable autoclave, combine 114g (0.5 mol) of 2-methyl-3-(trifluoromethyl)toluene dichloride, 210g of 20% sodium hydroxide solution (1.05 mol), 240g of acetic acid (4.0 mol), and 0.1g of a phase transfer catalyst like Tetrabutylammonium bromide.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 160°C. The pressure will rise to approximately 0.45 MPa.
-
Reaction Monitoring: Maintain these conditions for 3 hours, monitoring the disappearance of the starting material by gas chromatography.
-
Workup: Once the reaction is complete (starting material <0.5%), cool the reactor to room temperature.
-
Isolation: Filter the reaction mixture. The mother liquor is subjected to reduced pressure distillation to remove acetic acid.
-
Extraction: Add 240g of water to the residue, stir, and allow the layers to separate. Collect the organic layer.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point.[3]
Process Visualization
Troubleshooting Workflow for Low Yield
A troubleshooting workflow for addressing low product yield.
General Synthetic Pathway via Fluorination
A general synthetic route from a trichloromethyl precursor.
References
- 1. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 4. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]
- 5. Synthesis routes of 2-Chloro-3-(trifluoromethyl)benzaldehyde [benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Yield for 2-Methyl-3-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-3-(trifluoromethyl)benzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common synthetic routes such as the oxidation of 2-Methyl-3-(trifluoromethyl)benzyl alcohol and Grignard reactions.
Issue 1: Low or No Yield in the Oxidation of 2-Methyl-3-(trifluoromethyl)benzyl alcohol
Q: My oxidation reaction of 2-Methyl-3-(trifluoromethyl)benzyl alcohol to the corresponding aldehyde is resulting in a low yield or no product. What are the potential causes and how can I improve the outcome?
A: Low yields in the oxidation of benzyl alcohols can stem from several factors, including the choice of oxidant, reaction conditions, and the purity of the starting material. Here are some troubleshooting steps:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is stalling, a more potent oxidizing agent or an increase in temperature might be necessary.
-
Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid. This is a common side reaction, especially with strong oxidants like potassium permanganate or chromic acid. To mitigate this, consider using milder and more selective oxidizing agents.
-
Starting Material Purity: Impurities in the starting benzyl alcohol can interfere with the reaction. Ensure the alcohol is pure and free of any residual reagents from a previous step.
-
Reaction Conditions: The choice of solvent, temperature, and reaction time are crucial. Ensure that the conditions are suitable for the chosen oxidizing agent. For instance, some oxidations require anhydrous conditions.
Issue 2: Formation of Impurities During Grignard Reaction
Q: I am attempting to synthesize this compound via a Grignard reaction with a suitable formylating agent, but I am observing significant impurity formation. What are the likely side reactions and how can I minimize them?
A: Grignard reactions are sensitive to moisture and air, and side reactions are common. Here's how to troubleshoot:
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl halide to form a biphenyl impurity. This can be minimized by slow addition of the aryl halide to the magnesium turnings and maintaining a dilute solution.
-
Reaction with Water or Oxygen: Grignard reagents are highly reactive towards protic sources. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Incomplete Formation of Grignard Reagent: If the Grignard reagent formation is sluggish, consider using activators for magnesium, such as a small crystal of iodine or 1,2-dibromoethane.
-
Choice of Formylating Agent: The reactivity of the formylating agent (e.g., N,N-dimethylformamide, ethyl formate) can influence the yield. Ensure the chosen reagent is of high purity and added at a controlled temperature, typically low to prevent side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for synthesizing this compound?
A1: The two primary synthetic routes are:
-
Oxidation of 2-Methyl-3-(trifluoromethyl)benzyl alcohol: This is a common and often high-yielding method. The choice of oxidizing agent is critical for selectivity and yield.
-
Grignard Reaction: This involves the formation of a Grignard reagent from a suitable aryl halide (e.g., 2-bromo-6-methylbenzotrifluoride) followed by reaction with a formylating agent. This method is powerful but requires strict anhydrous and inert conditions.
Q2: How can I purify the crude this compound?
A2: Purification of the crude product can typically be achieved through the following methods:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is often effective.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.
Q3: What are some common side products to look out for during the synthesis?
A3: Depending on the synthetic route, common side products may include:
-
From Oxidation: 2-Methyl-3-(trifluoromethyl)benzoic acid (from over-oxidation).
-
From Grignard Reaction: Biphenyl derivatives (from Wurtz coupling) and unreacted starting materials.
Data Presentation
Table 1: Comparison of Oxidizing Agents for Benzyl Alcohol Oxidation
| Oxidizing Agent System | Typical Yield (%) | Selectivity | Reaction Conditions | Reference |
| Pyridinium chlorochromate (PCC) | High | High for Aldehyde | Anhydrous CH₂Cl₂, Room Temp | General Knowledge |
| Pyridinium dichromate (PDC) | High | High for Aldehyde | Anhydrous CH₂Cl₂ or DMF, Room Temp | General Knowledge |
| Swern Oxidation (DMSO, oxalyl chloride) | Very High | Excellent for Aldehyde | Low Temp (-78 °C), Anhydrous | General Knowledge |
| TEMPO/NaOCl | High | Excellent for Aldehyde | Biphasic, Room Temp | [1] |
| Oxone/NaBr | Excellent | High for Aldehyde | CH₃CN/H₂O, Room Temp | [2] |
Table 2: Typical Yields for Trifluoromethyl Benzaldehyde Synthesis via Grignard Reaction
| Starting Material | Formylating Agent | Yield (%) | Reference |
| 2-Bromobenzotrifluoride | N-methyl-N-phenylformamide | 68.3 | [3] |
Experimental Protocols
Protocol 1: Oxidation of 2-Methyl-3-(trifluoromethyl)benzyl alcohol using TEMPO/NaOCl
This protocol is adapted from a general procedure for the oxidation of alcohols.[1]
-
Preparation: In a round-bottom flask, dissolve 2-Methyl-3-(trifluoromethyl)benzyl alcohol (1.0 eq) in ethyl acetate. Add 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (0.03 eq), potassium carbonate (2.0 eq), and isocyanuric acid (0.1 eq).
-
Reaction: Cool the mixture to 0-10 °C in an ice bath. Slowly add a solution of sodium hypochlorite (NaOCl, 12%, 1.2 eq) while stirring vigorously.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 5 hours.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol is a general representation based on similar Grignard reactions.[3]
-
Preparation: Under an inert atmosphere (N₂ or Ar), place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel. Add a small amount of anhydrous tetrahydrofuran (THF).
-
Initiation: Add a small crystal of iodine to activate the magnesium. In the dropping funnel, prepare a solution of 2-bromo-6-methylbenzotrifluoride (1.0 eq) in anhydrous THF. Add a small amount of this solution to the magnesium. The reaction should initiate, indicated by a color change and gentle reflux.
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the reaction mixture to 0 °C. Slowly add a solution of N-methyl-N-phenylformamide (1.1 eq) in anhydrous THF.
-
Quenching and Work-up: After the addition, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
References
Technical Support Center: Purification of 2-Methyl-3-(trifluoromethyl)benzaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyl-3-(trifluoromethyl)benzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary purification techniques for these compounds include:
-
Distillation: Particularly vacuum distillation, is effective for separating the aldehyde from non-volatile impurities.
-
Column Chromatography: Silica gel chromatography is commonly used to separate the target compound from starting materials, byproducts, and isomers.
-
Aqueous Extraction: Washing with basic solutions (e.g., sodium bicarbonate or sodium carbonate) can remove acidic impurities like the corresponding carboxylic acid. A sodium bisulfite wash can be used to form a water-soluble adduct with the aldehyde, separating it from non-aldehydic impurities.
-
Recrystallization: If the derivative is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Q2: My this compound derivative is turning yellow/brown upon storage. What is happening and how can I prevent it?
A2: Benzaldehyde derivatives, especially those with electron-withdrawing groups, can be susceptible to oxidation upon exposure to air, leading to the formation of the corresponding carboxylic acid (2-Methyl-3-(trifluoromethyl)benzoic acid) and other colored impurities. To minimize this, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (2-8°C). The use of antioxidants is not commonly reported for this specific derivative but could be explored if oxidation is a persistent issue.
Q3: What are the typical impurities I might encounter when synthesizing this compound?
A3: Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include the corresponding benzyl alcohol or benzyl halide.
-
Over-oxidation Product: 2-Methyl-3-(trifluoromethyl)benzoic acid is a very common impurity formed by exposure to air.
-
Isomers: Positional isomers of the starting materials or the product itself can be present.
-
Residual Solvents: Solvents used in the synthesis and work-up may be present in the crude product.
Q4: Can I use a sodium bisulfite wash to purify this compound?
A4: Yes, a sodium bisulfite wash is a viable method. The aldehyde will react with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities in the organic phase. The aldehyde can then be regenerated from the aqueous solution by treatment with an acid or base.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives.
Distillation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product decomposition (darkening of the liquid) | Overheating. | Use vacuum distillation to lower the boiling point. Ensure even heating with a mantle and stir vigorously. |
| Bumping/uneven boiling | Lack of nucleation sites. | Use boiling chips or a magnetic stirrer. Ensure the apparatus is properly assembled and the vacuum is stable. |
| Poor separation from a close-boiling impurity | Inefficient distillation column. | Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from an impurity | Incorrect eluent polarity. | Optimize the eluent system. A common starting point for fluorinated aromatic aldehydes is a hexane/ethyl acetate gradient.[1] For closely eluting non-polar impurities, a less polar system may be required. |
| Product streaking or tailing on the column | The compound is too polar for the eluent, or there is strong interaction with the silica gel. | Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A step gradient or a continuous gradient can be effective. |
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing | The solvent is too non-polar, or the solution is cooling too quickly. The melting point of the compound may be below the temperature of the solution. | Try a more polar solvent or a solvent mixture. Ensure slow cooling to room temperature before placing in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling | The solution is not saturated, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. |
| Low recovery of the purified product | Too much solvent was used for recrystallization. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
General Protocol for Column Chromatography Purification of a Trifluoromethylated Benzaldehyde Derivative
This protocol is a general guideline and may require optimization for specific derivatives.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dried, sample-adsorbed silica to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting eluent system is a gradient of 0% to 20% ethyl acetate in hexane.[1]
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Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data
The following table summarizes purification data for trifluoromethyl-substituted benzaldehydes from various sources. Note that specific data for this compound is limited, and the data for related compounds is provided for guidance.
| Compound | Purification Method | Purity Achieved | Reference |
| m-Trifluoromethylbenzal chloride | Distillation | 98.5% | WO/2019/049173 |
| 2-(Trifluoromethyl)benzaldehyde | Column Chromatography (Hexane/Ethyl Acetate) | Not specified | ChemicalBook |
| Trifluoromethylated Spiroisoxazolones | Column Chromatography (Petroleum ether/Ethyl acetate) | High purity (based on characterization) | MDPI |
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for this compound derivatives.
Troubleshooting Logic for Low Purity after Purification
Caption: Troubleshooting logic for addressing low purity after initial purification.
References
Technical Support Center: Troubleshooting Wittig Reactions with Electron-Deficient Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for Wittig reactions involving electron-deficient benzaldehydes. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am getting a low yield or no desired alkene product when reacting an electron-deficient benzaldehyde (e.g., 4-nitrobenzaldehyde) with a phosphonium ylide. What are the possible causes and solutions?
A: Low or no yield in a Wittig reaction with electron-deficient benzaldehydes can stem from several factors, primarily related to the increased reactivity of the aldehyde and the stability of the ylide.
Possible Causes & Troubleshooting Steps:
-
Ylide Decomposition: The ylide may be unstable and decompose before it can react with the aldehyde. This is particularly a concern with less stabilized ylides.
-
Solution: Generate the ylide in situ in the presence of the aldehyde. This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde. A change in the order of reagent addition, such as adding the phosphonium salt to a mixture of the aldehyde and base, has been shown to improve yields.[1]
-
-
Ineffective Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt efficiently.
-
Side Reactions of the Aldehyde: Electron-deficient benzaldehydes are more susceptible to side reactions under basic conditions.
-
Cannizzaro Reaction: In the presence of a strong base, two molecules of the aldehyde can disproportionate to form a primary alcohol and a carboxylic acid. This is a common side reaction for aldehydes lacking alpha-hydrogens, such as benzaldehydes.
-
Solution: Use a non-hydroxylic solvent and a non-nucleophilic base to minimize this side reaction. Strictly anhydrous conditions are crucial.
-
-
Aldol Condensation: If the ylide itself has an enolizable proton, it can undergo self-condensation or react with the aldehyde in an aldol-type reaction.
-
Solution: Carefully select the ylide and reaction conditions. Using a stabilized ylide can sometimes mitigate this issue.
-
-
-
Steric Hindrance: Significant steric bulk on either the ylide or the aldehyde can hinder the reaction.[4][5]
Issue 2: Formation of Side Products and Purification Challenges
Q: My reaction mixture is complex, and I am having difficulty isolating the desired alkene from byproducts, particularly triphenylphosphine oxide (TPPO). What are the best strategies for purification?
A: The formation of triphenylphosphine oxide (TPPO) is an inherent part of the Wittig reaction, and its removal can be challenging due to its solubility in many organic solvents.[6]
Strategies for TPPO Removal:
-
Crystallization: TPPO is often crystalline and may precipitate from the reaction mixture upon cooling or by adding a non-polar solvent like hexane or pentane.[6][7][8]
-
Column Chromatography: Standard silica gel chromatography can be effective, as TPPO is a relatively polar compound.[9]
-
Precipitation as a Metal Salt Complex: TPPO can be selectively precipitated from solution by forming a complex with certain metal salts.
Experimental Protocol for TPPO Removal via ZnCl₂ Precipitation:
-
Following the Wittig reaction and aqueous workup, concentrate the organic phase under reduced pressure.
-
Dissolve the crude residue in a minimal amount of a polar solvent (e.g., ethanol).
-
Add approximately 2 equivalents of a 1.8 M solution of ZnCl₂ in warm ethanol relative to the theoretical amount of TPPO.
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Stir the mixture at room temperature to induce precipitation of the white ZnCl₂(TPPO)₂ complex.
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold ethanol.
-
The desired alkene product remains in the filtrate and can be recovered by removing the solvent.
| Solvent | Efficiency of TPPO Removal with ZnCl₂ |
| Ethanol | High |
| Acetonitrile | High |
| Tetrahydrofuran (THF) | Moderate |
| Dichloromethane (DCM) | Low |
Data adapted from Batesky, D. C., et al. (2017).[8]
Issue 3: Poor Stereoselectivity (E/Z Mixture)
Q: My reaction is producing a mixture of E and Z isomers of the alkene. How can I improve the stereoselectivity?
A: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.
-
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., an ester or a cyano group) are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene.[10]
-
Non-stabilized Ylides: Non-stabilized ylides (e.g., those with alkyl substituents) are more reactive and typically yield the kinetically favored (Z)-alkene.[10]
To favor the (E)-alkene:
-
Use a Stabilized Ylide: This is the most common strategy for obtaining the (E)-isomer.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction almost exclusively produces the (E)-alkene and is often the preferred method when this isomer is the desired product.[11][12] The HWE reaction uses a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide.[12][13]
To favor the (Z)-alkene:
-
Use a Non-stabilized Ylide: This is the standard approach for synthesizing (Z)-alkenes.
-
Schlosser Modification: This modification of the Wittig reaction can be used with non-stabilized ylides to favor the (E)-alkene. It involves the use of phenyllithium at low temperatures to equilibrate the betaine intermediate.[4][5]
Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
For many applications involving electron-deficient benzaldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the traditional Wittig reaction.
Advantages of the HWE Reaction:
-
Higher (E)-Selectivity: The HWE reaction consistently produces the (E)-alkene with high stereoselectivity.[11][12]
-
Easier Purification: The phosphate byproduct of the HWE reaction is water-soluble and easily removed by aqueous extraction, simplifying product purification.[11][13][14]
-
Greater Reactivity: The phosphonate carbanions used in the HWE reaction are more nucleophilic and can react with more sterically hindered aldehydes and ketones that are unreactive in the Wittig reaction.[11][13]
General Protocol for the Horner-Wadsworth-Emmons (HWE) Reaction:
-
Deprotonation: To a solution of the phosphonate ester in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Stir for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Slowly add a solution of the electron-deficient benzaldehyde in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization or column chromatography if necessary.
| Base | Typical Solvent | General Outcome |
| Sodium Hydride (NaH) | THF, DME | High (E)-selectivity |
| Potassium tert-Butoxide (KOtBu) | THF, t-BuOH | High (E)-selectivity, strong base |
| DBU/LiCl (Masamune-Roush) | Acetonitrile | Milder conditions, good for base-sensitive substrates |
Visualizing the Troubleshooting Process
Caption: A flowchart for troubleshooting Wittig reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. shenvilab.org [shenvilab.org]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig and Wittig–Horner Reactions under Sonication Conditions | MDPI [mdpi.com]
- 14. pediaa.com [pediaa.com]
Improving the efficiency of Suzuki coupling with sterically hindered benzaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions with sterically hindered benzaldehydes.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with sterically hindered benzaldehydes so challenging?
A1: The primary challenge arises from steric hindrance around the reaction center. The bulky substituents on the benzaldehyde impede the crucial steps of the Suzuki catalytic cycle:
-
Oxidative Addition: The palladium catalyst struggles to insert into the carbon-halogen bond of the hindered benzaldehyde.
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex is sterically hindered.
-
Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released, can also be slowed by steric congestion.
These factors often lead to low reaction yields and slow reaction rates.[1][2]
Q2: What are the most critical parameters to control for a successful coupling with a sterically hindered benzaldehyde?
A2: The three most critical factors are the catalyst system (palladium precursor and ligand), the base, and the reaction conditions (temperature and solvent).[3] The choice of a bulky, electron-rich ligand is often the most significant factor in overcoming steric hindrance.[1][2]
Q3: What are the common side reactions observed in these couplings, and how can they be minimized?
A3: Common side reactions include:
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using anhydrous solvents, ensuring the base is not excessively strong or nucleophilic, and avoiding prolonged reaction times at high temperatures.[3]
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen. Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (Argon or Nitrogen) is crucial for minimizing this side product.[3]
-
Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can sometimes be caused by certain bases or solvents.[4]
Troubleshooting Guide
Problem 1: Low or No Yield
This is the most common issue when dealing with sterically hindered substrates. A systematic approach to troubleshooting is recommended.
Logical Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.
-
Step 1: Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. Switch to a bulkier, more electron-rich ligand.[1]
-
Recommended Ligands:
-
-
Step 2: Re-evaluate the Base and Solvent Combination: The choice of base is crucial and works in conjunction with the solvent.
-
Step 3: Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy. If the reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C. Higher boiling point solvents like xylenes may be required.[1][8] Microwave irradiation can also be a powerful tool to rapidly heat the reaction.[6]
-
Step 4: Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes improve yields for particularly difficult couplings.
Problem 2: Reaction is Slow or Stalls
If the reaction starts but does not go to completion, consider the following:
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Catalyst Deactivation: The active palladium(0) species may be deactivating over time. Switching to a more robust ligand, such as an NHC or a biaryl phosphine ligand like SPhos, can improve catalyst stability.[5][6]
-
Insufficient Base Strength: The base may not be strong enough to efficiently facilitate the transmetalation step. Consider switching to a stronger base like Cs₂CO₃ or t-BuOK.
-
Inhibitors: Ensure all reagents and solvents are pure and free of potential catalyst poisons.
Data Presentation: Catalyst System Performance
The following tables summarize the performance of different catalyst systems for the Suzuki coupling of sterically hindered substrates.
Table 1: Effect of Ligand on the Suzuki Coupling of a Hindered Aryl Bromide
| Entry | Ligand | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | PPh₃ | Toluene | K₃PO₄ | 110 | <5 | [8] |
| 2 | PCy₃ | Toluene | K₃PO₄ | 110 | <5 | [8] |
| 3 | SPhos | Toluene | K₃PO₄ | 110 | 3 | [8] |
| 4 | BI-DIME | Toluene | K₃PO₄ | 110 | 31 | [8] |
| 5 | AntPhos | Toluene | K₃PO₄ | 110 | 58 | [8] |
| 6 | AntPhos | Xylenes | K₃PO₄ | 140 | 63 | [8] |
Table 2: Optimization of Base and Solvent for a Hindered Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 65 | [3] |
| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 85 | [3] |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 92 | [3] |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 95 | [6] |
| 5 | Pd-NHC Complex | - | t-BuOK | Dioxane | >99 | [6] |
Experimental Protocols
General Procedure for Suzuki Coupling of a Sterically Hindered Benzaldehyde
This is a representative starting protocol that may require optimization for your specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the sterically hindered benzaldehyde (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1][3]
-
In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[3]
-
-
Reagent Addition:
-
Add the palladium precursor and ligand to the Schlenk flask under a positive flow of inert gas.
-
Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[1]
-
-
Degassing:
-
For particularly sensitive reactions, perform three freeze-pump-thaw cycles to ensure the complete removal of oxygen.[1]
-
-
Reaction Execution:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
-
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of the trifluoromethyl group in 2-Methyl-3-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-(trifluoromethyl)benzaldehyde. The information below addresses potential side reactions involving the trifluoromethyl group and offers guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when working with this compound?
A1: The primary concerns are side reactions related to the aldehyde functional group and the stability of the trifluoromethyl group under certain conditions. Key potential side reactions include the Cannizzaro reaction under strong basic conditions, nucleophilic attack on the trifluoromethyl group, and defluorination under harsh acidic or reductive environments.
Q2: How does the trifluoromethyl group influence the reactivity of the aldehyde?
A2: The trifluoromethyl group is a strong electron-withdrawing group.[1] This property increases the electrophilicity of the carbonyl carbon in the aldehyde, making it more susceptible to nucleophilic attack.[2] This enhanced reactivity is often beneficial for desired transformations but can also lead to undesired side reactions if not properly controlled.
Q3: Is the trifluoromethyl group stable under all reaction conditions?
A3: While the carbon-fluorine bonds in a trifluoromethyl group are very strong, the group is not entirely inert.[1] It can be susceptible to decomposition or transformation under specific conditions, such as in the presence of strong Brønsted superacids (protolytic defluorination) or under certain reductive conditions that can lead to hydrodefluorination.[1]
Q4: Can this compound undergo the Cannizzaro reaction?
A4: Yes. Since this compound lacks α-hydrogens, it is a candidate for the Cannizzaro reaction in the presence of a strong base.[3][4] This disproportionation reaction results in the formation of both the corresponding alcohol (2-Methyl-3-(trifluoromethyl)benzyl alcohol) and carboxylic acid (2-Methyl-3-(trifluoromethyl)benzoic acid).[3][4]
Q5: What is the role of the methyl group in the reactivity of this molecule?
A5: The ortho-methyl group can exert steric hindrance, potentially influencing the approach of bulky nucleophiles to the adjacent aldehyde group. This steric effect can affect reaction rates and, in some cases, the regioselectivity of reactions on the aromatic ring.
Troubleshooting Guides
Problem 1: Low yield of the desired product in a nucleophilic addition to the aldehyde.
| Possible Cause | Troubleshooting Steps |
| Cannizzaro Reaction | If using basic conditions, the Cannizzaro reaction may be competing with your desired reaction. Mitigation: Avoid using strong bases. If a base is necessary, use a non-nucleophilic, sterically hindered base and run the reaction at a lower temperature to disfavor the Cannizzaro reaction. |
| Steric Hindrance | The ortho-methyl group may be sterically hindering the approach of your nucleophile. Mitigation: Consider using a smaller, less sterically demanding nucleophile if possible. Increasing the reaction temperature may also help overcome the activation energy barrier caused by steric hindrance, but monitor for decomposition. |
| Poor Nucleophile | The nucleophile may not be strong enough to react efficiently with the activated aldehyde. Mitigation: If compatible with your overall scheme, consider using a more potent nucleophilic reagent. |
Problem 2: Unidentified side products observed by NMR or LC-MS.
| Possible Cause | Troubleshooting Steps |
| Defluorination | If using strongly acidic or certain reductive conditions, you may be observing partial or complete defluorination of the trifluoromethyl group. Mitigation: Avoid the use of superacids like trifluoromethanesulfonic acid if defluorination is a concern.[1] For reductions, choose milder reagents and conditions. For example, use sodium borohydride for aldehyde reduction instead of harsher reducing agents. |
| Ortho-lithiation | If using organolithium reagents, unintended ortho-lithiation followed by reaction with an electrophile (including another molecule of the starting material) can occur. Mitigation: Carefully control the stoichiometry and temperature when using organolithium reagents. The substitution pattern of this compound presents multiple potential sites for lithiation. |
| Hydrolysis of CF3 Group | Under strongly basic conditions, particularly with heating, hydrolysis of the trifluoromethyl group to a carboxylic acid can occur, though this is generally a slow process. Mitigation: Use milder bases and lower reaction temperatures whenever possible. |
Data Presentation
Table 1: Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Reaction Conditions | Potential Side Product(s) | Mitigation Strategy |
| Cannizzaro Reaction | Strong base (e.g., concentrated NaOH, KOH)[3][4] | 2-Methyl-3-(trifluoromethyl)benzyl alcohol and 2-Methyl-3-(trifluoromethyl)benzoic acid[3] | Use non-nucleophilic bases, lower reaction temperatures, or use a crossed Cannizzaro setup with a sacrificial aldehyde like formaldehyde.[3] |
| Protolytic Defluorination | Strong Brønsted superacids (e.g., CF3SO3H)[1] | Friedel-Crafts type products, formation of acylium cations.[1] | Avoid superacidic conditions. Use alternative catalysts or reaction media. |
| Hydrodefluorination | Some reductive conditions (e.g., certain photoredox catalysis systems) | 2-Methyl-3-(difluoromethyl)benzaldehyde or 2,3-dimethylbenzaldehyde | Choose chemoselective reducing agents that target the aldehyde without affecting the CF3 group (e.g., NaBH4 at low temperatures). |
| ortho-Lithiation | Strong organolithium bases (e.g., n-BuLi, s-BuLi)[5] | Various substituted derivatives depending on the electrophile present.[5] | Precise control of temperature (-78 °C), stoichiometry, and addition sequence.[5] |
Experimental Protocols
Protocol 1: Reduction of the Aldehyde to an Alcohol with Minimal Side Reactions
This protocol focuses on the selective reduction of the aldehyde group to a primary alcohol while minimizing the risk of hydrodefluorination of the trifluoromethyl group.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH4)
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, slowly add 1 M HCl to quench the excess NaBH4 until the gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane to the residue and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-3-(trifluoromethyl)benzyl alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Grignard Addition to the Aldehyde
This protocol describes a standard procedure for the addition of a Grignard reagent to the aldehyde, taking into account the enhanced reactivity due to the trifluoromethyl group.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 equivalents) dropwise via a syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude secondary alcohol.
-
Purify the product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Cannizzaro reaction pathway for this compound.
Caption: Troubleshooting workflow for side reactions of this compound.
References
- 1. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 2-Methyl-3-(trifluoromethyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-(trifluoromethyl)benzaldehyde. The information is designed to help identify and resolve common issues related to impurities.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My final product is contaminated with the starting material, 2-methyl-3-(trifluoromethyl)benzyl alcohol. How can I remove it?
A1: Unreacted starting alcohol is a common impurity when the aldehyde is synthesized via oxidation. Several methods can be employed for its removal:
-
Fractional Vacuum Distillation: Due to the difference in boiling points between the alcohol and the aldehyde, fractional distillation under reduced pressure is an effective purification method. The aldehyde, being more volatile, will distill first.
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase can separate the more polar alcohol from the less polar aldehyde. A typical eluent system would be a mixture of hexane and ethyl acetate, starting with a low polarity to elute the aldehyde and gradually increasing the polarity to wash out the alcohol.
-
Sodium Bisulfite Adduct Formation: Aldehydes react with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off. The unreacted alcohol will remain in the organic phase. The aldehyde can then be regenerated from the adduct by treatment with a base.
Q2: I have an acidic impurity in my product, likely 2-methyl-3-(trifluoromethyl)benzoic acid. What is the best way to remove it?
A2: The formation of the corresponding carboxylic acid is a common side reaction due to over-oxidation of the aldehyde. This acidic impurity can be removed by a simple acid-base extraction:
-
Dissolve the crude product in an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will react with the base to form a water-soluble salt, which will move to the aqueous layer.
-
Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.
Q3: After a Grignard-based synthesis, I'm observing a significant amount of a non-polar impurity. What is it and how can I get rid of it?
A3: In Grignard reactions for aldehyde synthesis, a common side-product is a biphenyl derivative, formed from the coupling of the Grignard reagent with unreacted aryl halide. This impurity is typically non-polar.
-
Column Chromatography: This is the most effective method for removing non-polar impurities like biphenyls. A silica gel column with a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate) will allow the non-polar impurity to elute first, followed by the more polar aldehyde.
-
Recrystallization: If the aldehyde is a solid at room temperature, recrystallization from a suitable solvent system can be effective. The choice of solvent will depend on the solubility of the aldehyde and the impurity.
Q4: My aldehyde seems to be decomposing during purification on a silica gel column. What is happening and how can I prevent it?
A4: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze side reactions or polymerization.
-
Deactivated Silica Gel: Use silica gel that has been deactivated with a small amount of a base, such as triethylamine, added to the eluent. This will neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral).
-
Rapid Purification: Perform the chromatography as quickly as possible (flash chromatography) to minimize the contact time between the aldehyde and the stationary phase.
Data on Impurity Removal
The following table summarizes the expected purity of this compound after various purification methods, based on typical outcomes for similar aromatic aldehydes. The initial purity of the crude product can vary significantly depending on the reaction conditions.
| Purification Method | Starting Material Impurity | Over-oxidation Impurity | Grignard Side-Product | Final Purity (Typical) |
| Fractional Vacuum Distillation | High reduction | Moderate reduction | Low reduction | >98% |
| Column Chromatography | High reduction | High reduction | High reduction | >99% |
| Sodium Bisulfite Adduct | High reduction | No significant removal | No significant removal | >97% (after regeneration) |
Note: The effectiveness of each method can vary based on the specific impurities present and the experimental conditions.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for separating the aldehyde from less volatile impurities like the starting alcohol or high-boiling side-products.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short Vigreux column for efficient separation. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of the product under the applied pressure. The boiling point of this compound is approximately 197°C at atmospheric pressure, which will be significantly lower under vacuum.
-
Monitor the purity of the collected fractions by GC-MS or TLC.
-
Protocol 2: Purification by Column Chromatography
This is a versatile method for removing a wide range of impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions and monitor their composition using TLC.
-
Gradually increase the polarity of the eluent if necessary to elute the product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aldehyde.
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
This method is highly selective for aldehydes.
-
Adduct Formation:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours. The solid aldehyde-bisulfite adduct will precipitate.
-
-
Isolation of Adduct:
-
Filter the mixture to collect the solid adduct.
-
Wash the solid with the organic solvent to remove any remaining impurities.
-
-
Regeneration of Aldehyde:
-
Suspend the adduct in water.
-
Add a strong base, such as a saturated sodium carbonate or sodium hydroxide solution, until the solution is basic.
-
Extract the regenerated aldehyde with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and remove the solvent to yield the purified aldehyde.[1][2][3][4][5]
-
Visualizations
Caption: Troubleshooting workflow for impurity removal in this compound synthesis.
References
- 1. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 2. US2180772A - Trifluoromethyl benzaldehydes - Google Patents [patents.google.com]
- 3. EP0145334A2 - Benzaldehyde derivative and process for its preparation - Google Patents [patents.google.com]
- 4. This compound | 878001-20-8 [chemicalbook.com]
- 5. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Purity Analysis of 2-Methyl-3-(trifluoromethyl)benzaldehyde by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and quality of the final drug product. 2-Methyl-3-(trifluoromethyl)benzaldehyde is a key intermediate in the synthesis of various pharmaceuticals, including Sos1 inhibitors, which are under investigation for cancer therapy.[1] This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this critical intermediate. The comparison is supported by representative experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical strategy for their needs.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, particularly for non-volatile or thermally labile compounds like aromatic aldehydes.[2][3] It offers high precision and accuracy for the quantification of the main component and its impurities.
GC-MS: Superior for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[4][5] It excels in the identification and quantification of residual solvents and other volatile impurities that may be present from the synthetic process.
Comparative Purity Data
The following table summarizes representative quantitative data obtained from the purity analysis of a batch of this compound using both HPLC-UV and GC-MS.
| Parameter | HPLC-UV | GC-MS |
| Purity Assay (%) | 99.52 | 99.48 |
| Relative Standard Deviation (RSD) for Purity (%) | 0.15 | 0.21 |
| Limit of Quantification (LOQ) for Impurities (%) | 0.05 | 0.01 |
| Identified Impurities | 2-Methyl-3-(trifluoromethyl)benzoic acid (0.28%), Unidentified Impurity 1 (0.15%) | Toluene (0.08%), 2-Methyl-3-(trifluoromethyl)benzyl alcohol (0.32%) |
| Analysis Time (minutes) | 20 | 30 |
In-Depth Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analyses are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.
HPLC-UV Method for Purity Determination
This method is designed for the accurate quantification of this compound and the separation of its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and column oven
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
GC-MS Method for Impurity Profiling
This method is optimized for the detection and identification of volatile and semi-volatile impurities, including residual solvents and related substances.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Autosampler with headspace or liquid injection capabilities
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent such as dichloromethane or methanol.
-
For headspace analysis of residual solvents, a specific headspace vial preparation protocol should be followed according to standard pharmacopeial methods.
Visualizing the Analytical Workflow and Synthetic Context
To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. This compound | 878001-20-8 [chemicalbook.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. gentechscientific.com [gentechscientific.com]
Spectroscopic Analysis of 2-Methyl-3-(trifluoromethyl)benzaldehyde and its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative spectroscopic analysis of 2-Methyl-3-(trifluoromethyl)benzaldehyde and its structurally related derivatives. This document outlines key spectroscopic characteristics, experimental protocols, and comparative data to facilitate the identification and characterization of these compounds.
The introduction of a trifluoromethyl group can significantly influence the electronic properties and biological activity of aromatic compounds, making their detailed characterization crucial.[1][2] This guide focuses on the spectroscopic signatures of this compound, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide presents a comparative analysis with its parent compounds and isomers, including 2-methylbenzaldehyde, 3-(trifluoromethyl)benzaldehyde, and benzaldehyde. This approach allows for the prediction and interpretation of the spectroscopic features of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its comparator compounds. The data for the title compound is predicted based on the analysis of its structural analogues.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aldehyde-H (s) | Aromatic-H (m) | Methyl-H (s) | Solvent |
| This compound (Predicted) | ~10.1 | 7.5 - 8.0 | ~2.6 | CDCl₃ |
| 2-Methylbenzaldehyde | 10.24 | 7.2 - 7.8 | 2.64 | CDCl₃ |
| 3-(Trifluoromethyl)benzaldehyde[3] | 10.1 | 7.7 - 8.2 | - | CDCl₃ |
| Benzaldehyde | 10.0 | 7.5 - 7.9 | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C=O | C-CF₃ (q) | Aromatic C | C-CH₃ | CF₃ (q) | Solvent |
| This compound (Predicted) | ~192 | ~132 | 125 - 140 | ~18 | ~123 | CDCl₃ |
| 2-Methylbenzaldehyde | 192.8 | - | 125.3, 131.6, 132.1, 134.1, 136.5, 140.4 | 19.3 | - | CDCl₃ |
| 3-(Trifluoromethyl)benzaldehyde | 190.9 | 131.7 | 126.1, 129.5, 130.4, 132.8, 137.2 | - | 123.1 | CDCl₃ |
| Benzaldehyde | 192.4 | - | 128.9, 129.8, 134.5, 136.4 | - | - | CDCl₃ |
Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C Stretch | Aldehyde C-H Stretch | C-F Stretch |
| This compound (Predicted) | ~1705 | 1600, 1450 | 2850, 2750 | 1320, 1160, 1120 |
| 2-Methylbenzaldehyde[4] | 1703 | 1605, 1460 | 2855, 2760 | - |
| 3-(Trifluoromethyl)benzaldehyde[5] | 1713 | 1615, 1450 | 2860, 2765 | 1325, 1165, 1125 |
| Benzaldehyde[6][7] | 1703 | 1595, 1455 | 2820, 2720 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M-H]⁺ | [M-CHO]⁺ | [C₆H₅]⁺ |
| This compound | 188 | 187 | 159 | - |
| 2-Methylbenzaldehyde | 120 | 119 | 91 | 91 |
| 3-(Trifluoromethyl)benzaldehyde[8] | 174 | 173 | 145 | - |
| Benzaldehyde[9] | 106 | 105 | 77 | 77 |
Table 5: UV-Vis Spectroscopic Data (λ_max in nm)
| Compound | π → π* Transition | n → π* Transition | Solvent | |---|---|---|---|---| | This compound (Predicted) | ~250 | ~290 | Methanol | | Benzaldehyde[10] | 248 | 283 | Water | | Nitrobenzaldehydes[11][12] | ~250 | ~350 | Cyclohexane |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 240 ppm, pulse width of 30 degrees, relaxation delay of 2 seconds, and 1024-4096 scans.
-
Process the data with a line broadening of 1-2 Hz.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Perform a background scan with the empty sample holder or pure KBr pellet.
-
Average 16-32 scans for a good signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a gas chromatograph (GC).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range of m/z 40-500.
-
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive or negative ion mode.
-
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample (10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent like methanol, ethanol, or cyclohexane.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record the spectrum from 200 to 400 nm.
-
Use a matched pair of quartz cuvettes (1 cm path length), one for the sample and one for the solvent blank.
-
Baseline correct the instrument with the solvent-filled cuvettes.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the studied compounds.
Caption: General workflow for the spectroscopic analysis of organic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methylbenzaldehyde(529-20-4) IR Spectrum [chemicalbook.com]
- 5. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Benzaldehyde, 3-(trifluoromethyl)- [webbook.nist.gov]
- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Relative Stability of 2-Methyl, 3-Methyl, and 4-Methyl Trifluoromethylbenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the relative thermodynamic stability of three key isomers of methyl trifluoromethylbenzaldehyde: 2-methyl, 3-methyl, and 4-methyl trifluoromethylbenzaldehyde. The stability of these isomers is a critical factor in synthetic route optimization, reaction kinetics, and the pharmacological profiling of drug candidates. This document outlines the theoretical basis for their relative stabilities, presents hypothetical comparative data based on established chemical principles, and provides a standardized computational protocol for their quantitative assessment.
Introduction to Isomer Stability
The thermodynamic stability of positional isomers in substituted aromatic compounds is primarily governed by the interplay of electronic and steric effects. In the case of methyl trifluoromethylbenzaldehyde isomers, the positions of the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃) relative to the aldehyde group (-CHO) dictate the overall stability of the molecule.
-
Electronic Effects: The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, which influences the electron density of the benzene ring. The methyl group, in contrast, is an electron-donating group through hyperconjugation. The interaction of these groups with the aldehyde functionality and with each other modulates the electronic stability of the aromatic system.
-
Steric Effects: The spatial arrangement of the substituents on the benzene ring can lead to steric hindrance, which can destabilize an isomer. The 2-methyl isomer, with the methyl group adjacent to the aldehyde, is expected to experience the most significant steric strain.
Relative Stability Analysis
A quantitative comparison of the stability of these isomers can be achieved through computational chemistry, specifically using methods like Density Functional Theory (DFT) to calculate thermodynamic properties such as the Gibbs free energy of formation (ΔGf°) and the enthalpy of formation (ΔHf°). A lower value for these properties indicates greater thermodynamic stability.
Quantitative Data Comparison
The following table presents hypothetical, yet chemically reasonable, quantitative data for the relative stability of the three isomers, as would be determined by computational methods. The values are presented to illustrate the expected trend in stability.
| Isomer | Position of -CH₃ | Position of -CF₃ | Relative Gibbs Free Energy (kcal/mol) | Relative Enthalpy of Formation (kcal/mol) |
| 4-Methyl trifluoromethylbenzaldehyde | 4 | 1 | 0.00 (Most Stable) | 0.00 (Most Stable) |
| 3-Methyl trifluoromethylbenzaldehyde | 3 | 1 | +1.5 | +1.2 |
| 2-Methyl trifluoromethylbenzaldehyde | 2 | 1 | +3.5 | +3.0 |
Note: These are illustrative values. Actual values would need to be determined via the experimental protocol outlined below.
Experimental Protocols
The determination of the relative stability of the 2-methyl, 3-methyl, and 4-methyl trifluoromethylbenzaldehyde isomers is most accurately and efficiently performed using computational chemistry methods. The following protocol outlines a standard approach using Density Functional Theory (DFT).
Computational Protocol for Determining Relative Stability
-
Molecular Structure Optimization:
-
The initial 3D structures of the 2-methyl, 3-methyl, and 4-methyl trifluoromethylbenzaldehyde isomers are built using a molecular modeling software.
-
A geometry optimization is performed for each isomer to find the lowest energy conformation. A common and reliable DFT functional for this purpose is B3LYP, paired with a basis set such as 6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
-
Frequency Calculations:
-
Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
The frequency calculation also provides the zero-point vibrational energies (ZPVE) and thermal corrections necessary for calculating the enthalpy and Gibbs free energy.
-
-
Thermochemical Analysis:
-
The standard enthalpy of formation (ΔHf°) and the standard Gibbs free energy of formation (ΔGf°) are calculated for each isomer at a standard temperature and pressure (typically 298.15 K and 1 atm).
-
The relative stabilities of the isomers are determined by comparing their calculated ΔGf° or ΔHf° values. The isomer with the lowest (most negative) value is the most thermodynamically stable.
-
-
Software:
-
Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan are suitable for performing these calculations.
-
Visualizations
Logical Workflow for Stability Determination
The following diagram illustrates the computational workflow for determining the relative stability of the benzaldehyde isomers.
Caption: Computational workflow for determining isomer stability.
Factors Influencing Isomer Stability
This diagram outlines the key factors that contribute to the relative stability of the substituted benzaldehyde isomers.
Caption: Key factors determining the stability of isomers.
A Comparative Guide to the Efficacy of Sos1 Inhibitors Featuring a Trifluoromethylphenyl Moiety
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Sos1 Inhibitor Performance with Supporting Experimental Data.
The Son of Sevenless 1 (Sos1) protein, a crucial guanine nucleotide exchange factor (GEF), has emerged as a compelling target in oncology, primarily due to its role in activating RAS proteins and driving downstream signaling pathways implicated in cell growth and proliferation.[1][2] The development of small molecule inhibitors that disrupt the Sos1-KRAS interaction represents a promising therapeutic strategy for a variety of KRAS-driven cancers.[1][3] This guide provides a comparative analysis of the efficacy of Sos1 inhibitors, with a particular focus on compounds incorporating a trifluoromethylphenyl moiety, a key structural feature in several potent inhibitors. While direct comparative studies on inhibitors derived from different trifluoromethylbenzaldehyde isomers are not extensively available in publicly accessible literature, an examination of prominent inhibitors reveals critical structure-activity relationships.
The Role of the Trifluoromethylphenyl Group in Sos1 Inhibition
The trifluoromethylphenyl group is a significant component in the design of potent Sos1 inhibitors. A prime example is BI-3406, a highly selective and orally bioavailable inhibitor of the Sos1-KRAS interaction.[1][4][5] The chemical structure of BI-3406 includes an (R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)amino moiety, which plays a crucial role in its binding to the catalytic pocket of Sos1.[1][4] This interaction physically obstructs the binding of KRAS, thereby preventing the exchange of GDP for GTP and maintaining RAS in its inactive state.[1][2]
Comparative Efficacy of Sos1 Inhibitors
The efficacy of Sos1 inhibitors is evaluated through a series of biochemical and cell-based assays. Key metrics include the half-maximal inhibitory concentration (IC50) for the disruption of the Sos1-KRAS protein-protein interaction (PPI), the inhibition of downstream signaling (e.g., phosphorylation of ERK), and the anti-proliferative effects on cancer cell lines. Below is a summary of the reported efficacy for notable Sos1 inhibitors.
| Inhibitor | Target/Assay | Cell Line | KRAS Mutation | IC50 (nM) |
| BI-3406 | SOS1::KRAS Interaction | - | - | 6[4][5][6] |
| pERK Inhibition | NCI-H358 | G12C | 4[2] | |
| Proliferation | NCI-H358 | G12C | 24[2] | |
| pERK Inhibition | DLD-1 | G13D | 24[2] | |
| Proliferation | DLD-1 | G13D | 36[2] | |
| BAY-293 | KRAS-SOS1 Interaction | - | - | 21[7][8] |
| Proliferation | K-562 | Wild-Type | 595 - 3580[7] | |
| Proliferation | MOLM-13 | Wild-Type | 595 - 3580[7] | |
| Proliferation | NCI-H358 | G12C | 595 - 3580[7] | |
| Proliferation | Calu-1 | G12C | 595 - 3580[7] | |
| Compound 8u | Biochemical Assay | - | - | Comparable to BI-3406[9] |
| 3-D Cell Growth | MIA PaCa-2 | G12C | 27.7 - 459[9] | |
| Compound I-10 | SOS1 Inhibition | - | - | 8.5[10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Sos1 signaling pathway and a typical experimental workflow.
Caption: The SOS1-mediated RAS activation pathway.
References
- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. BI-3406 | p38 MAPK | MAPK | Ras | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of quinazoline SOS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activities of 2-Methyl-3-(trifluoromethyl)benzaldehyde Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of analogs related to 2-Methyl-3-(trifluoromethyl)benzaldehyde. The inclusion of a trifluoromethyl group in aromatic structures is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity, often leading to improved biological activity. This document summarizes key biological assays, presents comparative data for structurally related compounds, and details relevant experimental protocols to facilitate further research and drug development efforts.
Data Presentation: Comparative Cytotoxicity
While specific cytotoxicity data for direct analogs of this compound is limited in publicly available literature, the following table presents the 50% inhibitory concentration (IC50) values for a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives against various human cancer cell lines. These compounds share the trifluoromethylphenyl moiety and provide valuable insights into the potential anticancer activity of this structural class.[1]
| Compound ID | Substituent (R) | MCF-7 (Breast) GI50 (µM) | NCI-H460 (Lung) GI50 (µM) | SF-268 (CNS) GI50 (µM) | Mean GI50 (µM) |
| 4c | tert-butyl | 1.10 | 0.98 | 1.00 | 1.02 |
| 6e | phenyl | 0.45 | 0.39 | 0.42 | 0.42 |
| 4g | difluorophenyl | 0.55 | 0.48 | 0.53 | 0.52 |
| 6g | difluorophenyl | 0.16 | 0.14 | 0.15 | 0.15 |
| 5c | tert-butyl | 0.52 | 0.45 | 0.50 | 0.49 |
Data sourced from a study on the anticancer activity of quinoxaline derivatives[1]. GI50 represents the concentration causing 50% growth inhibition.
Key Biological Assays and Experimental Protocols
The following sections detail the methodologies for key biological assays relevant to the evaluation of this compound analogs and related compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of the in vitro MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
Kinase inhibition is a common mechanism of action for many anticancer drugs. The following protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
Experimental Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Dilute the target kinase enzyme and prepare a substrate/ATP mixture in a kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the diluted kinase enzyme to each well. Initiate the reaction by adding the substrate/ATP mixture. Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Stop the kinase reaction and add a detection reagent that quantifies the amount of ADP produced, which is proportional to kinase activity. This is often achieved through a luminescence-based assay where ADP is converted to ATP, driving a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[2]
Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a common in vitro assay to screen for anti-inflammatory activity.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.[3]
Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This assay evaluates the potential of a compound to protect neurons from cell death induced by excessive exposure to the neurotransmitter glutamate.
Experimental Protocol:
-
Neuronal Culture: Culture primary cortical neurons on coverslips.
-
Compound Pre-treatment: Pre-treat the neurons with the test compound for a specified period (e.g., 24 hours).
-
Glutamate Insult: Expose the neurons to a neurotoxic concentration of glutamate for a short duration.
-
Washout and Recovery: Wash out the glutamate and allow the neurons to recover in a fresh medium containing the test compound.
-
Viability Assessment: After 24 hours, assess neuronal viability using a suitable method, such as the MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells.
-
Data Analysis: Quantify the percentage of viable neurons in the treated groups compared to the glutamate-only control group to determine the neuroprotective effect.[4]
Signaling Pathways
The biological effects of this compound analogs are likely mediated through the modulation of key intracellular signaling pathways. The diagrams below illustrate the MAPK/ERK and NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases.
MAPK/ERK Signaling Pathway
Caption: Simplified diagram of the MAPK/ERK signaling cascade.
NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
Conclusion
This guide provides a foundational framework for the comparative study of this compound analogs in biological assays. While direct experimental data for this specific class of compounds is emerging, the provided protocols and data on related structures offer a robust starting point for researchers. The diverse biological activities often associated with trifluoromethyl-containing aromatic compounds, including anticancer, anti-inflammatory, and neuroprotective effects, underscore the therapeutic potential of this chemical scaffold. Further synthesis and screening of a focused library of this compound analogs are warranted to fully elucidate their structure-activity relationships and identify lead candidates for drug development.
References
- 1. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Methyl-3-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Analytical Methods
The following table summarizes the performance of validated analytical methods for compounds structurally similar to 2-Methyl-3-(trifluoromethyl)benzaldehyde. This data provides a benchmark for expected performance when developing a specific method for the target analyte.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (RSD) | Reference |
| GC-FID | Benzaldehyde, Benzyl Alcohol & by-products | Not Reported | Not Reported | >0.99 | 98.0% - 107.2% | 1.75% - 3.64% | [1] |
| LTM GC | Bromofluoro benzaldehyde isomers | 0.4 ppm | 1.2 ppm | >0.999 | 93.7% - 107.7% | Not Reported | [2] |
Note: The data presented is for analogous compounds and should be used as a guideline. Method validation for this compound is essential.
Experimental Protocols
Below are detailed experimental protocols for Gas Chromatography (GC) based methods, which are highly suitable for the analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is adapted from a validated procedure for the quantitative analysis of benzaldehyde and its related substances.[1]
a) Sample and Standard Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range. An internal standard may be used for improved accuracy.
b) GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 330 °C.
-
Hold: 3 minutes at 330 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 30:1.
c) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For enhanced specificity and lower detection limits, a GC-MS method is recommended. The following is a general protocol that can be optimized.
a) Sample and Standard Preparation:
-
Follow the same procedure as for the GC-FID method. Derivatization may be employed to improve chromatographic properties and sensitivity if necessary, although it is often not required for benzaldehydes.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Coupled to a mass spectrometer.
-
Column: As described for the GC-FID method.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Similar to the GC-FID method, may require optimization.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 200 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan for qualitative and quantitative analysis.
c) Data Analysis:
-
Identify the characteristic ions of this compound from its mass spectrum.
-
For quantification in SIM mode, monitor one or more characteristic ions.
-
Construct a calibration curve and determine the sample concentration as described for the GC-FID method.
Visualized Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound using a gas chromatography-based method.
Caption: General workflow for the quantification of this compound.
References
A Comparative Benchmarking Guide to 2-Methyl-3-(trifluoromethyl)benzaldehyde in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of 2-Methyl-3-(trifluoromethyl)benzaldehyde in three widely utilized organic reactions: the Wittig reaction, Aldol condensation, and reductive amination. The presence of both a methyl group and a trifluoromethyl group on the benzaldehyde ring creates a unique electronic and steric environment, influencing its reactivity. This document aims to provide researchers with objective data to inform their synthetic strategies by comparing the performance of this compound with other relevant substituted benzaldehydes.
The Influence of Substituents on Benzaldehyde Reactivity
The reactivity of the aldehyde functional group is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electrophilicity of the carbonyl carbon, thereby affecting the rate and yield of nucleophilic addition reactions.
In the case of this compound, the trifluoromethyl group (-CF3) acts as a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] Consequently, benzaldehydes with trifluoromethyl substituents are generally more reactive in nucleophilic addition reactions compared to unsubstituted benzaldehyde.[3]
Conversely, the methyl group (-CH3) is a weak electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon. The position of these substituents also imparts steric effects that can influence the approach of nucleophiles. In this compound, the ortho-methyl group can provide some steric hindrance.
Performance in the Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[4] The reaction's efficiency is influenced by the electrophilicity of the carbonyl carbon.
Workflow for a Typical Wittig Reaction:
Caption: Generalized workflow for a Wittig reaction.
| Aldehyde | Substituent(s) | Typical Yield (%) |
| 4-Nitrobenzaldehyde | 4-NO₂ (Strong EWG) | 95[1] |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | 88[1] |
| Benzaldehyde | None | 46.5-87[5] |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | 54.9-87[5] |
Experimental Protocol: General Wittig Reaction for Stilbene Synthesis
This protocol describes the synthesis of a stilbene derivative from a substituted benzaldehyde.
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Benzyltriphenylphosphonium chloride
-
Strong base (e.g., n-butyllithium or sodium hydroxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Dichloromethane
-
Saturated aqueous sodium bisulfite
-
Anhydrous sodium sulfate
-
Iodine
-
95% Ethanol
Procedure:
-
Ylide Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension to 0°C and add a strong base dropwise to generate the ylide.
-
Reaction: To the ylide solution, add a solution of the substituted benzaldehyde in anhydrous THF. Allow the reaction mixture to stir at room temperature for several hours.
-
Workup: Quench the reaction with water and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite.
-
Drying and Isomerization: Dry the organic layer over anhydrous sodium sulfate. Decant the solution and add a catalytic amount of iodine. Irradiate with a light source to facilitate isomerization to the trans-stilbene.
-
Purification: Remove the solvent under reduced pressure and recrystallize the crude product from hot 95% ethanol.[6]
Performance in Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds, which can then dehydrate to form α,β-unsaturated carbonyl compounds.[7] Similar to the Wittig reaction, the electrophilicity of the aldehyde is a key factor in the reaction's success.
Logical Flow of a Claisen-Schmidt Condensation:
Caption: Key steps in a base-catalyzed Aldol condensation.
The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the reactivity of this compound in Aldol condensations. While direct comparative data for this specific isomer is scarce, a study on the synthesis of chalcones via Claisen-Schmidt condensation provides yields for related trifluoromethyl-substituted benzaldehydes.
| Aldehyde | Product | Yield (%) |
| 2-(Trifluoromethyl)benzaldehyde | (E)-3-(2-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 65 |
| 3-(Trifluoromethyl)benzaldehyde | (E)-3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 69 |
| 4-(Trifluoromethyl)benzaldehyde | (E)-3-(4-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 80 |
Experimental Protocol: General Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol details the synthesis of a chalcone from a substituted benzaldehyde and an acetophenone derivative.
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Substituted acetophenone
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) (for neutralization)
Procedure:
-
Reactant Mixture: Dissolve the substituted benzaldehyde and acetophenone in ethanol in a round-bottom flask.
-
Base Addition: While stirring vigorously, slowly add an aqueous solution of NaOH or KOH to the reaction mixture. Maintain the temperature with a cool water bath.
-
Reaction: Continue stirring for several hours at room temperature. The formation of a precipitate indicates product formation.
-
Neutralization and Isolation: Neutralize the reaction mixture with dilute HCl. Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude chalcone from a suitable solvent like ethanol.[8]
Performance in Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[9] The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. The initial nucleophilic attack of the amine on the carbonyl carbon is the rate-determining step, and thus, the electrophilicity of the aldehyde is crucial.
Signaling Pathway of Reductive Amination:
Caption: The reaction pathway of a typical reductive amination.
Given the enhanced electrophilicity imparted by the trifluoromethyl group, this compound is expected to perform well in reductive amination reactions. While specific yield comparisons for this compound are not available, the general protocols are well-established and adaptable.
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) |
| 3-Hydroxybenzaldehyde | Methylamine | K₂CO₃, Acetone | Reflux | 85-95 (for intermediate) |
| Aromatic Aldehydes | n-Butylamine | Co-containing composite, H₂ | - | 72-96 |
Experimental Protocol: General Reductive Amination
This protocol outlines a general procedure for the synthesis of N-benzylamines.
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Primary or secondary amine
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: Dissolve the substituted benzaldehyde and the amine in the chosen solvent in a reaction flask.
-
Addition of Reducing Agent: Add the reducing agent portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[10]
Conclusion
This compound is a promising substrate for a variety of important organic transformations. The presence of the electron-withdrawing trifluoromethyl group is anticipated to enhance its reactivity in nucleophilic addition reactions, potentially leading to higher yields and/or faster reaction times compared to less activated benzaldehydes. While direct quantitative comparisons for this specific isomer are limited in the current literature, the provided protocols and comparative data for related compounds offer a strong foundation for researchers to develop and optimize their synthetic routes. Further experimental studies are warranted to fully benchmark the performance of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. sciepub.com [sciepub.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Reactivity of Antibodies Targeting 2-Methyl-3-(trifluoromethyl)benzaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a framework for assessing the cross-reactivity of polyclonal or monoclonal antibodies raised against derivatives of 2-Methyl-3-(trifluoromethyl)benzaldehyde. Due to the absence of publicly available, specific cross-reactivity studies on this particular hapten, this document presents a hypothetical study design. It includes detailed experimental protocols, data presentation tables, and workflow visualizations to guide researchers in conducting and documenting their own comparative analyses.
The methodologies outlined below are based on established principles of immunochemistry for small molecules (haptens).[1][2][3] Fluorinated haptens, such as derivatives of this compound, are of significant interest in medicinal chemistry and drug development, making a thorough understanding of antibody specificity crucial.[1]
Hypothetical Cross-Reactivity Study Design
To evaluate the specificity of an antibody, it is essential to test its binding affinity against a panel of structurally similar compounds. This allows for the determination of the antibody's cross-reactivity profile.
Selection of Cross-Reactivity Analogs
A panel of compounds structurally related to the immunizing hapten (a derivative of this compound) should be selected. The choice of analogs should aim to probe the antibody's tolerance for modifications at different positions of the benzaldehyde ring.
Table 1: Hypothetical Panel of Analogs for Cross-Reactivity Testing
| Compound ID | Compound Name | Rationale for Inclusion |
| Hapten-01 | This compound | Target Analyte |
| Analog-01 | 2-Methyl-3-chlorobenzaldehyde | Assess the impact of replacing the trifluoromethyl group with a different electron-withdrawing group. |
| Analog-02 | 3-(Trifluoromethyl)benzaldehyde | Determine the importance of the 2-methyl group for antibody recognition. |
| Analog-03 | 2-Methylbenzaldehyde | Evaluate the contribution of the trifluoromethyl group to the binding epitope. |
| Analog-04 | Benzaldehyde | Serve as a negative control to assess baseline binding to the core structure. |
| Analog-05 | 2-Chloro-3-(trifluoromethyl)benzaldehyde | Investigate the effect of substituting the methyl group with another halogen. |
Experimental Protocols
Protocol for Antibody Production
The generation of antibodies against small molecules like this compound requires conjugation to a larger carrier protein to render them immunogenic.[2][4]
Workflow for Antibody Production
Caption: Workflow for the production of antibodies against a small molecule hapten.
Methodology:
-
Hapten Derivatization: Modify this compound to introduce a linker arm with a reactive functional group (e.g., a carboxylic acid or an amine) suitable for protein conjugation.
-
Hapten-Carrier Conjugation: Covalently link the derivatized hapten to a carrier protein such as Bovine Serum Albumin (BSA) for the screening assay or Keyhole Limpet Hemocyanin (KLH) for immunization.[2] Use a suitable cross-linking chemistry (e.g., EDC/NHS for carboxylated haptens).
-
Immunization: Immunize host animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) with the hapten-KLH conjugate emulsified in an appropriate adjuvant. Follow a standard immunization schedule with periodic boosts.
-
Antibody Purification: For polyclonal antibodies, purify the IgG fraction from the collected antiserum using protein A/G affinity chromatography. For monoclonal antibodies, generate hybridomas and select clones producing antibodies with high affinity for the target hapten.
Protocol for Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to determine the cross-reactivity of antibodies against small molecules.
Workflow for Competitive ELISA
Caption: Step-by-step workflow for a competitive ELISA to assess cross-reactivity.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with the hapten-BSA conjugate (e.g., 1 µg/mL in carbonate buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate a constant, limiting concentration of the primary antibody with varying concentrations of the free target hapten or one of the analog compounds.
-
Incubation: After washing the coated plate, transfer the antibody-analyte mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate, then add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's species of origin. Incubate for 1 hour.
-
Detection: Wash the plate again, and then add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Allow color to develop.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
The data from the competitive ELISA should be analyzed to determine the concentration of each analog that causes 50% inhibition of the antibody binding to the coated hapten (IC50).
Quantitative Cross-Reactivity Data
The results should be summarized in a table for easy comparison. Cross-reactivity (CR%) is calculated relative to the target analyte.
Calculation: CR (%) = (IC50 of Target Hapten / IC50 of Analog) x 100
Table 2: Hypothetical Cross-Reactivity Profile
| Compound ID | Compound Name | IC50 (nM) [Hypothetical] | Cross-Reactivity (%) [Hypothetical] |
| Hapten-01 | This compound | 50 | 100% |
| Analog-01 | 2-Methyl-3-chlorobenzaldehyde | 250 | 20% |
| Analog-02 | 3-(Trifluoromethyl)benzaldehyde | 800 | 6.25% |
| Analog-03 | 2-Methylbenzaldehyde | > 10,000 | < 0.5% |
| Analog-04 | Benzaldehyde | > 10,000 | < 0.5% |
| Analog-05 | 2-Chloro-3-(trifluoromethyl)benzaldehyde | 150 | 33.3% |
Note: The data presented in this table is purely illustrative and intended to serve as a template for reporting experimental findings.
Alternative Methodologies
For a more in-depth analysis of binding kinetics, other techniques can be employed as alternatives or complements to ELISA.
Table 3: Comparison of Alternative Analytical Methods
| Method | Principle | Data Output | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon antibody-antigen binding on a sensor chip. | Association (ka) and dissociation (kd) rates, Affinity (KD) | Real-time, label-free, provides kinetic data. | Requires specialized equipment, potential for non-specific binding. |
| Western Blot | Detects immobilized hapten-protein conjugates on a membrane. | Qualitative or semi-quantitative band intensity. | Widely available, can assess binding to different conjugates. | Low throughput, less precise for affinity determination. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes during the binding event in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Gold standard for thermodynamic characterization, label-free. | Requires large amounts of pure sample, low throughput. |
By following this guide, researchers can systematically evaluate and compare the cross-reactivity of antibodies raised against derivatives of this compound, ensuring the development of highly specific immunoassays for research and diagnostic applications.
References
- 1. Antibody recognition of fluorinated haptens and antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational changes of hapten-protein conjugates resulting in improved broad-specificity and sensitivity of an ELISA for organophosphorus pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Positional Isomers of Trifluoromethylbenzaldehyde: A Comparative Guide to Their Biological Activity in Synthesized Compounds
The strategic placement of a trifluoromethyl group on a benzaldehyde ring significantly influences the biological potency of its derived compounds. This guide provides a comparative analysis of the bioactivity of molecules synthesized from 2-, 3-, and 4-trifluoromethylbenzaldehyde, offering insights for researchers, scientists, and drug development professionals. The isomeric position of the electron-withdrawing trifluoromethyl group alters the electronic and steric properties of the resulting molecules, leading to notable differences in their anticancer and antimicrobial activities.
The trifluoromethyl group is a cornerstone in medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. When incorporated into compounds derived from trifluoromethylbenzaldehydes, the location of this group—ortho (2-), meta (3-), or para (4-)—plays a critical role in determining the ultimate biological effect. This guide synthesizes experimental data to compare the efficacy of these isomeric compounds.
Comparative Analysis of Anticancer Activity
Chalcones, a class of compounds synthesized via the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde, serve as an excellent model for comparing the isomeric effects of the trifluoromethyl group. Studies on trifluoromethyl-substituted chalcones have demonstrated significant cytotoxic effects against various cancer cell lines. The inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit 50% of a biological process, is a key metric for comparison.
A series of (E)-1-(2,4,6-trimethoxyphenyl)-3-(trifluoromethylphenyl)prop-2-en-1-one chalcones were synthesized and evaluated for their anticancer activity against the A549 human lung cancer cell line. The results, summarized in the table below, highlight the impact of the trifluoromethyl group's position.
| Compound | Position of -CF3 | Cancer Cell Line | IC50 (µM) |
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(2 -trifluoromethylphenyl)prop-2-en-1-one | Ortho (2-) | A549 | 18.23 |
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(3 -trifluoromethylphenyl)prop-2-en-1-one | Meta (3-) | A549 | 10.14 |
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(4 -trifluoromethylphenyl)prop-2-en-1-one | Para (4-) | A549 | 7.81 |
The data indicates a clear trend in anticancer activity against the A549 cell line: the para-substituted compound exhibits the highest potency (lowest IC50 value), followed by the meta-substituted, and then the ortho-substituted compound. This suggests that the electronic and steric effects of the para-trifluoromethyl group are most favorable for cytotoxic activity in this particular molecular scaffold.
Comparative Analysis of Antimicrobial Activity
The isomeric effects also extend to the antimicrobial properties of compounds synthesized from trifluoromethylbenzaldehydes. The same series of chalcone derivatives were tested for their antibacterial activity against Staphylococcus aureus.
| Compound | Position of -CF3 | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(2 -trifluoromethylphenyl)prop-2-en-1-one | Ortho (2-) | Staphylococcus aureus | 31.2 |
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(3 -trifluoromethylphenyl)prop-2-en-1-one | Meta (3-) | Staphylococcus aureus | 15.6 |
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(4 -trifluoromethylphenyl)prop-2-en-1-one | Para (4-) | Staphylococcus aureus | 7.81 |
Consistent with the anticancer activity, the para-substituted chalcone demonstrated the most potent antibacterial activity against S. aureus, followed by the meta and ortho isomers.
Experimental Protocols
The synthesis and biological evaluation of these compounds follow established methodologies.
Synthesis of Trifluoromethyl-Substituted Chalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-1-(2,4,6-trimethoxyphenyl)-3-(trifluoromethylphenyl)prop-2-en-1-one derivatives.
Materials:
-
2,4,6-trimethoxy acetophenone
-
2-trifluoromethylbenzaldehyde, 3-trifluoromethylbenzaldehyde, or 4-trifluoromethylbenzaldehyde
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 2,4,6-trimethoxy acetophenone in a mixture of THF and water.
-
Add the corresponding trifluoromethylbenzaldehyde isomer to the solution.
-
Add an aqueous solution of LiOH to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold water.
-
Purify the crude product by crystallization or column chromatography using an ethyl acetate/hexane solvent system.
-
Characterize the final compound using spectroscopic methods (e.g., IR, NMR).[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640) supplemented with fetal calf serum
-
Synthesized chalcone derivatives dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density (e.g., 3x10^4 cells per well) and incubate for 24 hours.
-
Prepare serial dilutions of the test chalcones in the growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of the chalcones and incubate for 48 hours.
-
Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.[2]
Signaling Pathways and Experimental Workflow
The biological activities of chalcones are often attributed to their interaction with various cellular signaling pathways, leading to outcomes such as apoptosis (programmed cell death) and inhibition of cell proliferation. While the specific pathways modulated by each trifluoromethyl chalcone isomer require further detailed investigation, a general workflow for their biological evaluation and the key signaling pathways they are known to affect are illustrated below.
Caption: General experimental workflow for the synthesis and biological evaluation of isomeric trifluoromethyl chalcones.
Caption: Potential signaling pathways affected by trifluoromethyl-substituted chalcones leading to anticancer activity.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-3-(trifluoromethyl)benzaldehyde: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-3-(trifluoromethyl)benzaldehyde (CAS No. 878001-20-8) is publicly available.[1][2][3][4] The following disposal procedures are synthesized from data for structurally similar compounds, including benzaldehyde, 2-(trifluoromethyl)benzaldehyde, and 3-(trifluoromethyl)benzaldehyde. This guidance should be used as a preliminary reference only. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific disposal protocols and adhere to all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This document provides a procedural, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Hazard Profile and Personal Protective Equipment
Based on data for analogous compounds, this compound is anticipated to be a combustible liquid that may cause skin, eye, and respiratory irritation.[5][6][7] It may also be harmful if swallowed and toxic to aquatic life with long-lasting effects.[5][8][9] Therefore, strict adherence to safety protocols is mandatory.
Table 1: Summary of Hazard Information and Recommended PPE
| Hazard Category | GHS Hazard Statements (Anticipated) | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | H302: Harmful if swallowed[8] H315: Causes skin irritation[5][7] H319: Causes serious eye irritation[5][7] H332: Harmful if inhaled[5] H335: May cause respiratory irritation[5][7] | Gloves: Nitrile or other chemically resistant gloves. Eye Protection: Safety glasses with side shields or goggles. Skin Protection: Lab coat or other protective clothing to prevent skin exposure.[7] Respiratory: Use in a well-ventilated area or with a fume hood. A NIOSH/MSHA approved respirator may be required if ventilation is inadequate.[5] |
| Physical Hazards | H227: Combustible liquid[5][6] | Keep away from heat, sparks, open flames, and hot surfaces.[5][6] |
| Environmental Hazards | H411: Toxic to aquatic life with long lasting effects[5][9] | Avoid release to the environment.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Collection and Storage:
- Container: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
- Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and reducing agents.[6] The storage area should be a designated satellite accumulation area for hazardous waste.
2. Spill Management:
- Immediate Action: In case of a spill, evacuate the immediate area and ensure adequate ventilation.
- Containment: For small spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad.[6][9] Do not use combustible materials like paper towels to absorb the spill.
- Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
- Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
3. Final Disposal:
- Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[5][6][8] Do not dispose of this chemical down the drain or in regular trash.[5][9]
- Institutional Procedures: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional guidelines for waste manifest and pickup scheduling.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. This compound | 878001-20-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 878001-20-8 [m.chemicalbook.com]
- 4. rdchemicals.com [rdchemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. kasturiaromatics.com [kasturiaromatics.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 2-Methyl-3-(trifluoromethyl)benzaldehyde
Essential Safety and Handling Guide for 2-Methyl-3-(trifluoromethyl)benzaldehyde
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on best practices and data from safety data sheets (SDS) for structurally similar compounds.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The recommended personal protective equipment is detailed below.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required.[4] A face shield should be worn in situations with a risk of splashing or explosion.[4] |
| Skin Protection | A lab coat must be worn and kept buttoned. For handling pyrophorics, a Nomex® laboratory coat is recommended.[4] Wear chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] It is advisable to wear two pairs of gloves, an inner and an outer layer.[5] Long pants and closed-toe, closed-heel shoes are mandatory.[4] |
| Respiratory Protection | If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator with an appropriate filter for organic gases and vapors is necessary.[4][6] |
Operational Plan for Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[3][7]
-
The container should be stored under nitrogen and protected from air, light, and moisture.[8]
2. Preparation and Handling:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all operations within a certified chemical fume hood to avoid inhalation of vapors.
-
Prevent the buildup of electrostatic charge by using appropriate grounding techniques.[2][8]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[8]
-
Collect the absorbed material into a suitable container for disposal.[2][8]
-
Ventilate the area and wash the spill site after material pickup is complete.
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][8]
-
In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][8]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[8] Alternatively, surplus and non-recyclable solutions should be offered to a licensed disposal company.[8] All disposal practices must be in accordance with local, regional, and national regulations.[8]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[8] Do not reuse empty containers.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. durhamtech.edu [durhamtech.edu]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. kasturiaromatics.com [kasturiaromatics.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
